molecular formula C20H19FN4O2S B607852 GSK583

GSK583

Cat. No.: B607852
M. Wt: 398.5 g/mol
InChI Key: XLOGLWKOHPIJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK583 is a highly potent, selective, and orally active ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2 or RIPK2), demonstrating an IC50 of 5 nM [1] [4] . This compound acts as a key modulator of the innate immune response by specifically targeting the kinase downstream of the intracellular peptidoglycan sensors NOD1 and NOD2 [5] [6] . Its mechanism of action involves disrupting the NOD2 signaling pathway, which subsequently interferes with XIAP-RIP2 binding and inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6 [7] [1] . The primary research value of this compound lies in its utility as a chemical probe to investigate the role of the NOD1/NOD2-RIP2 pathway in the pathogenesis of various inflammatory and autoimmune diseases. It has been shown to be effective in blocking downstream signaling in cellular models, rodent in vivo models, and human ex-vivo disease models, including those for Crohn's disease and ulcerative colitis [2] [5] . Furthermore, research indicates that RIPK2 is upregulated in certain cancers, suggesting that this compound may also be a valuable tool for exploring the link between inflammation and tumorigenesis [9] . It is important for researchers to note that while this compound is a valuable tool compound, it has documented off-target activity at the hERG ion channel and CYP3A4, which limited its further clinical development [2] [4] . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGLWKOHPIJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK583 on RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of GSK583, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). It details the molecular interactions, effects on signaling pathways, and quantitative measures of its inhibitory activity, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Core Mechanism of Action: ATP-Competitive Inhibition and Conformational Effects

This compound functions as a highly potent, ATP-competitive inhibitor of RIPK2.[1][2] Its primary mechanism involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of inflammatory signals.[1][3]

X-ray crystallography studies have revealed the precise binding mode of this compound within the RIPK2 active site. The 4-aminoquinoline core of this compound establishes a critical hydrogen bond with the hinge residue Met98.[3] Additionally, the indazole moiety of this compound extends into a hydrophobic back pocket, forming a key hydrogen bond with Asp164 of the DFG motif.[3][4] Weaker interactions, including proton-π interactions with Lys47 and a non-traditional hydrogen bond with Glu66, further stabilize the inhibitor-kinase complex.[3]

Beyond simple ATP competition, the binding of this compound induces a conformational change in RIPK2, stabilizing the kinase in an inactive state. This allosterically hinders the interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP), a crucial step for RIPK2 ubiquitination and subsequent downstream signaling activation.[4][5] This disruption of the RIPK2-XIAP protein-protein interaction is a key aspect of this compound's potent cellular activity.[4][5]

Impact on RIPK2 Signaling Pathways

RIPK2 is a central adaptor protein in the NOD-like receptor (NLR) signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and ubiquitination. This initiates downstream signaling cascades that culminate in the activation of NF-κB and MAPKs, driving the production of pro-inflammatory cytokines.[6]

This compound effectively blocks these downstream events. By inhibiting RIPK2 kinase activity, this compound prevents the activation of NF-κB and MAPK pathways.[6] This leads to a potent, dose-dependent inhibition of pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-8, in response to NOD1 and NOD2 stimulation.[1][7] this compound demonstrates high selectivity for the NOD1/2-RIPK2 pathway, with minimal effects on signaling initiated by Toll-like receptors (TLRs) or cytokine receptors at effective concentrations.[2][7]

Signaling Pathway Diagram

RIPK2_Signaling_and_GSK583_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycans (e.g., MDP) NOD1/2 NOD1/NOD2 PAMPs->NOD1/2 activates RIPK2_inactive RIPK2 (Inactive) NOD1/2->RIPK2_inactive recruits RIPK2_active RIPK2 (Active) (Phosphorylated & Ubiquitinated) RIPK2_inactive->RIPK2_active Autophosphorylation TAK1 TAK1 Complex RIPK2_active->TAK1 activates XIAP XIAP (E3 Ligase) XIAP->RIPK2_active Ubiquitination IKK IKK Complex TAK1->IKK activates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs activates IκBα IκBα IKK->IκBα phosphorylates for degradation NF-κB NF-κB Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression translocates to nucleus MAPKs->Gene_Expression activates transcription factors This compound This compound This compound->RIPK2_inactive binds to ATP pocket & prevents activation This compound->XIAP disrupts interaction Cytokines TNF-α, IL-6, IL-8 Gene_Expression->Cytokines leads to production of

Caption: this compound inhibits the NOD1/2-RIPK2 signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound against RIPK2 has been quantified in various biochemical and cellular assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetSpeciesIC50 (nM)Reference(s)
Fluorescence Polarization (Binding)RIPK2Human5[1][7]
Fluorescence Polarization (Binding)RIPK2Rat2[8][9]
ADP-Glo (Kinase Activity)RIPK2Human5[5]
Fluorescence Polarization (Binding)RIPK3Human16[7]
Table 2: Cellular Inhibitory Activity of this compound
Assay TypeCell TypeStimulantMeasured CytokineIC50 (nM)Reference(s)
Cytokine ProductionPrimary Human MonocytesMDPTNF-α8[1][7]
Cytokine ProductionHuman Whole BloodMDPTNF-α237[1]
Cytokine ProductionRat Whole BloodMDPTNF-α133[1]
Cytokine ProductionHuman Crohn's/UC Biopsies-TNF-α & IL-6~200[7]
RIPK2-XIAP Interaction (NanoBRET)Caco-2 cells--26.22[4]
Table 3: Off-Target Activity of this compound
TargetAssay TypeIC50 (µM)Reference(s)
hERGElectrophysiology7.45[6]
CYP3A4Fluorescence5[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on RIPK2.

RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of this compound to the ATP pocket of RIPK2 by competing with a fluorescently labeled ligand.

Materials:

  • Full-length FLAG His-tagged RIPK2

  • Fluorescently labeled ATP-competitive ligand

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS

  • This compound stock solution in 100% DMSO

  • Multiwell plates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • Dispense 100 nL of the this compound dilutions into the wells of the multiwell plate.

  • Add 5 µL of RIPK2 solution (at twice the final assay concentration) to each well.

  • Incubate at room temperature for 10 minutes.

  • Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.

  • Incubate at room temperature for at least 10 minutes.

  • Measure fluorescence polarization on a suitable plate reader.

  • Calculate percent inhibition relative to controls and determine the IC50 value using a four-parameter logistic equation.[1][7]

RIPK2 ADP-Glo™ Kinase Assay

This luminescent assay measures the kinase activity of RIPK2 by quantifying the amount of ADP produced.

Materials:

  • Recombinant RIPK2 enzyme

  • Kinase substrate (e.g., generic kinase substrate)

  • ATP

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution in DMSO

  • Multiwell plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multiwell plate, add 1 µL of the this compound dilution or 5% DMSO (for controls).

  • Add 2 µL of RIPK2 enzyme solution.

  • Add 2 µL of a substrate/ATP mix.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read luminescence using a luminometer.

  • Determine kinase activity and inhibitor potency (IC50) based on the luminescent signal.[5]

MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of this compound to inhibit RIPK2-dependent cytokine production.

Materials:

  • Isolated primary human monocytes

  • Cell culture medium (e.g., RPMI with 10% FBS)

  • Muramyl dipeptide (MDP)

  • This compound stock solution in DMSO

  • TNF-α ELISA kit or similar immunoassay

  • 96-well cell culture plates

Procedure:

  • Seed primary human monocytes in a 96-well plate at a desired density (e.g., 10^5 cells/well) and allow them to adhere.

  • Pre-treat the cells with serial dilutions of this compound for 30 minutes.

  • Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production and determine the IC50 value.[1][10]

RIPK2-XIAP NanoBRET™ Target Engagement Assay

This assay measures the disruption of the RIPK2-XIAP interaction in live cells.

Materials:

  • HEK293 cells

  • NanoLuc®-RIPK2 fusion vector

  • XIAP-smBiT fusion vector

  • NanoBRET™ tracer reagent

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound stock solution in DMSO

  • White 96-well or 384-well assay plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-RIPK2 and XIAP-smBiT constructs.

  • Seed the transfected cells into the assay plate.

  • Treat the cells with serial dilutions of this compound for 2 hours.

  • Add the NanoBRET™ tracer reagent.

  • Dispense the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor into the wells.

  • Measure the BRET signal on a luminometer.

  • Calculate the percent inhibition of the BRET signal to determine the IC50 for the disruption of the RIPK2-XIAP interaction.[4][11]

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology FP_Assay Fluorescence Polarization (Binding Assay) Biochem_Result Determine IC50 (In Vitro Potency) FP_Assay->Biochem_Result ADP_Glo_Assay ADP-Glo (Kinase Activity Assay) ADP_Glo_Assay->Biochem_Result Cell_Result Determine IC50 (Cellular Efficacy & MoA) Biochem_Result->Cell_Result correlate Cytokine_Assay MDP-Stimulated Cytokine Production Cytokine_Assay->Cell_Result NanoBRET_Assay NanoBRET (Protein-Protein Interaction) NanoBRET_Assay->Cell_Result Crystallography X-ray Crystallography Structural_Result Determine Binding Mode Crystallography->Structural_Result Structural_Result->Biochem_Result explain Structural_Result->Cell_Result explain

Caption: Workflow for characterizing this compound's action on RIPK2.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK2. Its mechanism of action involves direct, ATP-competitive inhibition of the kinase domain, which is further enhanced by its ability to allosterically disrupt the crucial RIPK2-XIAP interaction. This dual action leads to the effective suppression of NOD1/2-mediated inflammatory signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers working on RIPK2-targeted drug discovery and the study of innate immunity. While this compound itself has limitations for clinical development due to off-target effects, it remains an invaluable tool for preclinical research.[12]

References

GSK583: A Selective RIPK2 Inhibitor for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of RIPK2 in Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to combat infection.[2] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an effective immune response.[4][5]

Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged as a promising therapeutic strategy for these conditions.[2]

GSK583: A Potent and Selective RIPK2 Inhibitor

This compound is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was identified through structure-activity relationship-based modifications to improve selectivity while maintaining ATP-competitive characteristics.[1] this compound has been extensively characterized as a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7] However, its development as a clinical candidate was halted due to off-target activity against the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]

Mechanism of Action and Binding Mode

This compound acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal that this compound binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical hydrogen bond interaction occurs between the N1 of the indazole moiety of this compound and the backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]

Data Presentation

Biochemical and Cellular Activity of this compound
Assay TypeTarget/Cell LineEndpointIC50Reference
Biochemical
Fluorescence Polarization BindingHuman RIPK2Inhibition of fluorescent ligand binding5 nM[6][10]
Fluorescence Polarization BindingRat RIPK2Inhibition of fluorescent ligand binding2 nM[11]
Fluorescence Polarization BindingHuman RIPK3Inhibition of fluorescent ligand binding16 nM[10]
Cellular
MDP-Stimulated TNF-α ProductionPrimary Human MonocytesInhibition of TNF-α release8 nM[6][10]
MDP-Stimulated TNF-α ProductionHuman Whole BloodInhibition of TNF-α release237 nM[3][6]
MDP-Stimulated TNF-α ProductionRat Whole BloodInhibition of TNF-α release133 nM[6]
Explant Cultures from Crohn's and Ulcerative Colitis PatientsHuman Intestinal BiopsiesInhibition of TNF-α and IL-6 production~200 nM[6][10]
In Vivo
MDP-Induced PeritonitisRatInhibition of serum KC (IL-8 orthologue)50 nM (derived from blood concentrations)[6]
MDP-Induced PeritonitisMouseInhibition of serum KC and neutrophil recruitment37 nM (derived from blood concentrations)[6]
Selectivity Profile of this compound

This compound exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]

Kinase PanelConcentration of this compoundInhibitionReference
300 Kinases1 µMApproximately 30% inhibition of only two other kinases (BRK and Aurora A)[3][11]
Pharmacokinetic Properties of this compound in Rodents

This compound displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]

SpeciesRouteKey PK ParametersReference
RatIV & POLow clearance, moderate volume of distribution, moderate oral bioavailability (39%)[3][10]
MouseIV & POLow clearance, moderate volume of distribution, moderate oral bioavailability[3][10]
Off-Target Activity of this compound
TargetAssay TypeIC50Reference
hERG Ion ChannelElectrophysiology7.45 µM[3][12]
Cytochrome P450 3A4 (CYP3A4)Fluorescence-based5 µM[12]

Experimental Protocols

RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.[6]

  • Fluorescently labeled ATP-competitive ligand (tracer).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[6]

  • Test compound (e.g., this compound) serially diluted in 100% DMSO.

  • 384-well, low-volume, black, non-binding surface microplates.

Procedure:

  • Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation constant (Kd) for the tracer.

  • Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10 nM (for a final concentration of 5 nM).

  • Dispense 100 nL of the serially diluted test compound into the wells of the microplate.

  • Add 5 µL of the RIPK2 solution to each well and incubate at room temperature for 10 minutes to allow for compound binding.

  • Add 5 µL of the fluorescent ligand solution to each well and incubate for at least 10 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine production.

Materials:

  • Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Muramyl dipeptide (MDP), a NOD2 ligand.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • ELISA kit for human TNF-α.

  • 96-well cell culture plates.

Procedure:

  • Seed primary human monocytes in a 96-well plate at a suitable density and allow them to adhere.

  • Pre-treat the cells with serially diluted concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.[10]

  • Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours at 37°C.[12]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production and determine the IC50 value.

Mandatory Visualizations

RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1/2 NOD1/2 Bacterial PGN->NOD1/2 Activation RIPK2 RIPK2 NOD1/2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Autophosphorylation TAK1 Complex TAK1 Complex RIPK2->TAK1 Complex Activation IKK Complex IKK Complex RIPK2->IKK Complex Activation Ub->RIPK2 MAPK Cascade MAPK Cascade TAK1 Complex->MAPK Cascade IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Gene Transcription Gene Transcription NF-κB->Gene Transcription This compound This compound This compound->RIPK2 Inhibition Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines

Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for RIPK2 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_ex_vivo Ex Vivo Evaluation Biochemical Assay Biochemical Assay (e.g., FP Binding) Cellular Assay Cellular Assay (e.g., TNF-α Production) Biochemical Assay->Cellular Assay Potency Selectivity Profiling Kinase Selectivity Profiling Cellular Assay->Selectivity Profiling Cellular Potency Off-Target Assays Off-Target Assays (hERG, CYP450) Selectivity Profiling->Off-Target Assays Selectivity PK Studies Pharmacokinetic Studies (Rodents) Off-Target Assays->PK Studies Safety Profile Efficacy Model Efficacy Model (e.g., Peritonitis) PK Studies->Efficacy Model Exposure Human Tissue Assay Human Tissue Assay (e.g., Biopsy Culture) Efficacy Model->Human Tissue Assay In Vivo Efficacy

References

The Role of GSK583 in NOD1/NOD2 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of intracellular pattern recognition receptors that detect conserved microbial motifs. NOD1 and NOD2 are well-characterized NLRs that recognize components of bacterial peptidoglycan, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and clearance of the pathogen.[1] This signaling is critically dependent on the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2] Dysregulation of NOD1/NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

GSK583 is a potent and selective small molecule inhibitor of RIPK2 kinase activity.[2][3] It has been instrumental as a tool compound for elucidating the role of RIPK2 in NOD1- and NOD2-mediated inflammatory responses. This technical guide provides an in-depth overview of the function of this compound in the context of NOD1/NOD2 signaling, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Human RIPK2Fluorescence Polarization Binding Assay5[3][4][5]
Rat RIPK2Fluorescence Polarization Binding Assay2[5]
Human RIPK3Fluorescence Polarization Binding Assay16[3]

Table 2: Cellular Activity of this compound

Cell TypeStimulationMeasured CytokineIC50 (nM)Reference
Primary Human MonocytesMDP (NOD2 agonist)TNF-α8[3][6]
Human Whole BloodMDP (NOD2 agonist)TNF-α237[6]
Rat Whole BloodMDP (NOD2 agonist)TNF-α133
Human Crohn's Disease Biopsy ExplantsSpontaneousTNF-α, IL-6~200[3][6]
Human Ulcerative Colitis Biopsy ExplantsSpontaneousTNF-α, IL-6~200[6]
HEK293 cells-IL-88[7]

Table 3: In Vivo Activity of this compound

Animal ModelMeasured EndpointIC50 (nM)Reference
RatMDP-induced serum KC (IL-8 orthologue)50 (derived from blood concentration)
MouseMDP-induced serum KC and peritoneal neutrophil recruitment37 (derived from blood concentration)

Signaling Pathways and Mechanism of Action

NOD1 and NOD2, upon recognition of their respective peptidoglycan ligands (meso-diaminopimelic acid [DAP] for NOD1 and muramyl dipeptide [MDP] for NOD2), undergo a conformational change and oligomerize.[1] This leads to the recruitment of RIPK2 via homotypic CARD-CARD interactions.[8] RIPK2 is then activated through autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including TAK1 and the IKK complex.[9][][11] This cascade culminates in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes.[1]

This compound is an ATP-competitive inhibitor of RIPK2.[12] By binding to the ATP-binding pocket of RIPK2, this compound prevents its kinase activity, thereby blocking the downstream signaling events that lead to inflammatory cytokine production.[12] Recent studies have also suggested that potent RIPK2 inhibitors like this compound may function by antagonizing the interaction between RIPK2 and the E3 ubiquitin ligase XIAP, which is crucial for RIPK2 ubiquitination and subsequent signaling.[13][14]

NOD1/NOD2 Signaling Pathway and Inhibition by this compound

NOD_Signaling NOD1/NOD2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1/NOD2 NOD1/NOD2 Bacterial PGN->NOD1/NOD2 iE-DAP/MDP RIPK2 RIPK2 NOD1/NOD2->RIPK2 CARD-CARD interaction XIAP XIAP RIPK2->XIAP TAK1 Complex TAK1 Complex RIPK2->TAK1 Complex IKK Complex IKK Complex RIPK2->IKK Complex This compound This compound This compound->RIPK2 Inhibition XIAP->RIPK2 Ubiquitination MAPK MAPK TAK1 Complex->MAPK NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes MAPK->Pro-inflammatory Genes

Caption: this compound inhibits RIPK2 kinase activity in the NOD1/NOD2 pathway.

Experimental Protocols

In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the binding of a fluorescently labeled ATP-competitive ligand to the ATP binding pocket of RIPK2.

Materials:

  • Full-length purified human RIPK2 protein

  • Fluorescently labeled ATP-competitive ligand

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • This compound or other test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 100 nL of the this compound dilutions.

  • Add 5 µL of RIPK2 solution (at twice the final assay concentration) to each well and incubate for 10 minutes at room temperature.

  • Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration) to each well.

  • Incubate for at least 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: MDP-Stimulated TNF-α Production in Primary Human Monocytes

This assay measures the ability of this compound to inhibit the production of TNF-α from primary human monocytes stimulated with the NOD2 agonist, MDP.

Materials:

  • Isolated primary human monocytes

  • RPMI 1640 medium supplemented with 10% FBS

  • Muramyl dipeptide (MDP)

  • This compound or other test compounds dissolved in DMSO

  • 96-well tissue culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Pre-treat the cells with serial dilutions of this compound for 30 minutes.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-18 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production and determine the IC50 value.

In Vivo Murine Peritonitis Model

This model assesses the in vivo efficacy of this compound in reducing MDP-induced inflammation.

Materials:

  • C57BL/6 mice

  • Muramyl dipeptide (MDP)

  • This compound formulated for in vivo administration (e.g., in 0.5% HPMC, 0.1% Tween-80)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

Procedure:

  • Administer this compound or vehicle to mice via oral gavage or intraperitoneal injection.

  • After a specified pre-treatment time (e.g., 30-60 minutes), inject mice intraperitoneally with MDP (e.g., 100 µg in PBS).

  • After 4-6 hours, euthanize the mice and perform a peritoneal lavage with cold PBS.

  • Collect the peritoneal fluid and centrifuge to pellet the cells.

  • Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils).

  • Analyze the cells by flow cytometry to determine the extent of inflammatory cell recruitment.

  • Serum can also be collected to measure cytokine levels (e.g., KC/IL-8) by ELISA.

Experimental Workflows

Workflow for Screening and Validation of RIPK2 Inhibitors

inhibitor_workflow Workflow for Screening and Validation of RIPK2 Inhibitors cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Evaluation High-Throughput Screening High-Throughput Screening Biochemical Assay (FP) Biochemical Assay (FP) High-Throughput Screening->Biochemical Assay (FP) Hit Identification Hit Identification Biochemical Assay (FP)->Hit Identification Cellular Assays Cellular Assays Hit Identification->Cellular Assays Selectivity Profiling Selectivity Profiling Cellular Assays->Selectivity Profiling SAR Studies SAR Studies Selectivity Profiling->SAR Studies Lead Candidate Lead Candidate SAR Studies->Lead Candidate In Vivo Efficacy Models In Vivo Efficacy Models Lead Candidate->In Vivo Efficacy Models Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics In Vivo Efficacy Models->Pharmacokinetics/Pharmacodynamics Toxicology Studies Toxicology Studies Pharmacokinetics/Pharmacodynamics->Toxicology Studies Clinical Candidate Clinical Candidate Toxicology Studies->Clinical Candidate

Caption: A typical workflow for the discovery of novel RIPK2 inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK2 kinase, which has been invaluable in dissecting the role of NOD1 and NOD2 signaling in innate immunity and inflammatory diseases. Its well-characterized biochemical and cellular activities, along with its demonstrated in vivo efficacy in preclinical models, have solidified RIPK2 as a viable therapeutic target. While this compound itself is not a clinical candidate due to off-target liabilities and suboptimal pharmacokinetic properties, it has paved the way for the development of next-generation RIPK2 inhibitors with improved profiles.[7][15] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of RIPK2 inhibitors and their potential therapeutic applications.

References

GSK583: A Technical Guide to its Inhibition of TNF-α Production via RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK583, a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). While not a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α), this compound effectively curtails its production by targeting a key upstream signaling node. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the critical signaling pathways involved, offering valuable insights for researchers in immunology, inflammation, and drug discovery.

Core Mechanism of Action: Targeting RIPK2 to Modulate TNF-α

This compound is a highly potent, orally active, and selective ATP-competitive inhibitor of RIPK2 kinase.[1][2] Its inhibitory effect on TNF-α production is a downstream consequence of its primary activity on RIPK2. Specifically, this compound demonstrates significant efficacy in blocking TNF-α synthesis when stimulated through the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathways, namely NOD1 and NOD2.[3][4]

Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines, including TNF-α.[5][6] this compound, by binding to the ATP pocket of RIPK2, prevents its autophosphorylation and subsequent activation of NF-κB and MAPK pathways, which are crucial for the transcription of the TNF-α gene.[3][4]

It is critical to note that this compound shows minimal to no inhibition of TNF-α production when the pathway is activated directly through the TNF receptor (TNFR).[7] This selectivity underscores its specific mechanism of action through the NOD-RIPK2 axis.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and cellular assays.

Target Assay Type IC₅₀ Reference
RIPK2 KinaseCell-free binding assay5 nM[1][2]
RIPK3 KinaseCell-free binding assay16 nM[7]

Table 1: Biochemical Potency of this compound

Cell Type Stimulant Cytokine Measured IC₅₀ Reference
Primary Human MonocytesMDP (NOD2 agonist)TNF-α8 nM[2][3]
Human Whole BloodMDPTNF-α237 nM[2][3]
Rat Whole BloodMDPTNF-α133 nM[2]
Human Crohn's & Ulcerative Colitis Biopsies-TNF-α & IL-6~200 nM[3]
HEK293 cells (overexpressing NOD2)MDPIL-88 nM[7]

Table 2: Cellular Efficacy of this compound in Inhibiting Cytokine Production

Off-Target Assay Type IC₅₀ Reference
hERG Ion ChannelElectrophysiology7.45 µM[8]
CYP3A4Fluorescence-based5 µM[7]

Table 3: Off-Target Activity of this compound

Experimental Protocols

In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a competitive binding assay to determine the IC₅₀ of this compound against RIPK2 kinase.

Materials:

  • Full-length purified RIPK2 kinase

  • Fluorescently labeled ATP-competitive ligand

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS

  • This compound (or other test compounds) dissolved in 100% DMSO

  • Multiwell plates (e.g., 384-well)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • Dispense 100 nL of the this compound dilutions into the wells of the multiwell plate.

  • Add 5 µL of RIPK2 kinase solution (at twice the final desired concentration) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

  • Add 5 µL of the fluorescently labeled ligand solution (at twice the final desired concentration) to each well.

  • Incubate at room temperature for a minimum of 10 minutes.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition relative to controls (no inhibitor) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[2]

Cellular Assay for TNF-α Inhibition in Human Monocytes

This protocol describes the measurement of TNF-α production from stimulated primary human monocytes and its inhibition by this compound.

Materials:

  • Primary human monocytes

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Muramyl dipeptide (MDP) or other NOD2 ligand

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Seed the monocytes in a 96-well plate at a desired density and allow them to adhere.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions for 30 minutes in the CO₂ incubator.

  • Stimulate the cells by adding MDP to a final concentration known to induce robust TNF-α production.

  • Incubate the plate for 6 hours (or an optimized time course) in the CO₂ incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.[2][3]

Human TNF-α ELISA Protocol (General Outline)

This is a generalized protocol for a sandwich ELISA to quantify TNF-α. Refer to a specific commercial kit for detailed instructions and reagent concentrations.

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human TNF-α. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample/Standard Incubation: Add prepared standards (recombinant human TNF-α of known concentrations) and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for human TNF-α to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A blue color will develop in proportion to the amount of TNF-α present.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the experimental samples.[1][9][10][11][12]

Mandatory Visualizations

Signaling Pathways

TNF_Alpha_Production_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nod_pathway NOD1/2 Pathway cluster_tnfr_pathway TNFR Pathway cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1_2 NOD1/NOD2 Bacterial PGN->NOD1_2 TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR RIPK2 RIPK2 NOD1_2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates MAPK MAPK RIPK2->MAPK activates IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene MAPK->TNFa_gene This compound This compound This compound->RIPK2 inhibits TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 TAK1_TNFR TAK1 RIPK1->TAK1_TNFR IKK_TNFR IKK TAK1_TNFR->IKK_TNFR NFkB_TNFR NF-κB IKK_TNFR->NFkB_TNFR NFkB_TNFR->TNFa_gene

Caption: this compound inhibits TNF-α production by targeting RIPK2 in the NOD1/2 signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Culture Primary Human Monocytes Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with MDP (NOD2 agonist) Pre_treatment->Stimulation Incubation Incubate for 6 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify TNF-α using ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC₅₀ ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC₅₀ of this compound on TNF-α production in monocytes.

Limitations and Off-Target Profile

While this compound is a potent and selective inhibitor of RIPK2, it is not without limitations. Further development of this compound as a clinical candidate was halted due to off-target activities. Notably, it inhibits the hERG ion channel and the metabolic enzyme CYP3A4, which can lead to potential cardiotoxicity and drug-drug interactions, respectively.[8] These liabilities are important considerations for researchers using this compound as a chemical probe and for those designing next-generation RIPK2 inhibitors.

Conclusion

This compound serves as a valuable research tool for elucidating the role of the NOD-RIPK2 signaling axis in inflammation and immunity. Its ability to potently and selectively inhibit RIPK2 kinase activity provides a clear mechanism for the downstream reduction of TNF-α production. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating this pathway and for the development of novel therapeutics targeting inflammatory diseases. The off-target profile of this compound, however, highlights the importance of thorough characterization in the drug development process.

References

GSK583: A Technical Guide to its Application in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While its own development was halted, this compound remains a critical tool compound for validating the role of the RIPK2 signaling pathway in various inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its use in relevant disease models.

Core Mechanism of Action: Inhibition of NOD-RIPK2 Signaling

This compound is a selective, ATP-competitive inhibitor of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine-protein kinase that functions as a downstream modulator of the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway.[2][3] This pathway is a cornerstone of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response.[3][4]

The signaling cascade proceeds as follows:

  • Recognition: Intracellular NOD1 or NOD2 receptors recognize specific bacterial components.[4]

  • Recruitment & Activation: Upon ligand binding, NOD receptors oligomerize and recruit RIPK2 via interactions between their respective caspase activation and recruitment domains (CARD).[5][6]

  • Ubiquitination: RIPK2 undergoes autophosphorylation and is subsequently polyubiquitinated by E3 ligases, a critical step for signal propagation.[4][5]

  • Downstream Signaling: The ubiquitinated RIPK2 acts as a scaffold to activate downstream kinase complexes, primarily the TAK1-TAB complex and the IKKα/β-NEMO complex.[5][7]

  • Inflammatory Gene Expression: Activation of these complexes leads to the triggering of the NF-κB and MAPK signaling pathways.[3][6] This culminates in the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.[5][6]

This compound exerts its anti-inflammatory effects by binding to the ATP pocket of RIPK2, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade, effectively suppressing the production of inflammatory mediators.[3][8]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 PAMPs Bacterial Peptidoglycan (e.g., MDP) NOD2 NOD2 Receptor PAMPs->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Polyubiquitination RIPK2->Ub This compound This compound This compound->RIPK2 inhibits XIAP E3 Ligases (e.g., XIAP) XIAP->RIPK2 mediates TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex Ub->IKK activates MAPK MAPK Pathway (p38, JNK) TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) MAPK->Cytokines NFkB->Cytokines

Caption: NOD2-RIPK2 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

This compound demonstrated high potency in a variety of in vitro and ex vivo assays. However, its progression was limited by suboptimal pharmacokinetic properties in vivo.[9][10]

Table 1: In Vitro & Ex Vivo Potency of this compound

Assay / ModelMeasured EndpointIC50 ValueReference
Primary Human MonocytesMDP-stimulated TNF-α Production8.0 nM[9]
Human Whole BloodMDP-stimulated TNF-α Production237 nM[9]
Human Crohn's Disease (CD) BiopsyTNF-α & IL-6 Production~200 nM[9]
Human Ulcerative Colitis (UC) BiopsyTNF-α & IL-6 Production~200 nM[9]
RIPK2 FP AssayKinase Inhibition1.3 nM[9]

Table 2: Pharmacokinetic (PK) Parameters of this compound

SpeciesParameterValueReference
RatOral Bioavailability (F)39%[9]
MouseOral Bioavailability (F)Moderate (value not specified)[9]

Note: Despite its in vitro potency, this compound showed low clearance and moderate volumes of distribution.[9] It was ultimately not progressed to advanced safety studies due to a combination of potent interaction with the hERG ion channel, suboptimal pharmacokinetics, and subpar efficacy in an in vivo inflammation model.[10]

Experimental Protocols

This compound has been utilized to probe the function of RIPK2 in various preclinical models, from cell-based assays to complex in vivo and ex vivo systems.[8] Below are detailed methodologies for key experimental setups.

The CIA model is a widely used autoimmune model that shares pathological and immunological features with human rheumatoid arthritis.[11][12] It is suitable for evaluating the efficacy of anti-inflammatory compounds like this compound.

A. Materials

  • Animals: DBA/1 mice (or other susceptible strains like B10.RIII), 7-8 weeks old.[12][13]

  • Collagen: Bovine or Chick Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.

  • Adjuvants: Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA).

  • Compound: this compound dissolved in an appropriate vehicle for administration (e.g., intraperitoneal, oral gavage).

B. Protocol

  • Emulsion Preparation: Prepare a 1:1 emulsion of CII solution (2 mg/mL) and CFA by vigorous mixing until a stable emulsion is formed (a drop does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[14] This delivers 100 µg of CII.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.[14][15]

  • Compound Administration: Begin administration of this compound or vehicle control at a predetermined dosing schedule (e.g., daily, starting from day 16 or at the onset of symptoms).[15]

  • Clinical Scoring: Starting from day 21, monitor animals 3-4 times per week for signs of arthritis.[15] Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Endpoint Analysis (e.g., Day 42-56):

    • Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

This model uses intestinal mucosal tissue from patients with Crohn's Disease (CD) or Ulcerative Colitis (UC) to assess a compound's ability to suppress endogenous cytokine production.[5][10]

A. Materials

  • Tissue: Fresh intestinal mucosal biopsies obtained via endoscopy from consenting CD or UC patients.

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and glutamine.

  • Compound: this compound dissolved in DMSO and diluted in culture medium to final concentrations.

B. Protocol

  • Tissue Preparation: Immediately place fresh biopsies into culture medium.

  • Culture Setup: Place individual biopsies into wells of a 24-well plate containing 1 mL of culture medium.

  • Compound Treatment: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubation: Culture the biopsies for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.

  • Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Normalization: Normalize cytokine levels to the total protein content of the tissue lysate from each corresponding biopsy to account for variations in tissue size.

G cluster_D Endpoint Analysis A Inflammatory Model Induction (e.g., CIA, IBD Biopsy Culture) B Compound Administration (this compound vs. Vehicle Control) A->B C Sample Collection (Joints, Serum, Culture Supernatant) B->C D Endpoint Analysis C->D D1 Clinical Scoring (In Vivo) D2 Histopathology (Tissue Damage) D3 Biomarker Quantitation (Cytokines, Antibodies)

Caption: General experimental workflow for evaluating this compound in inflammatory models.

Conclusion

This compound is a highly potent and selective RIPK2 inhibitor that has been instrumental in confirming the role of the NOD-RIPK2 signaling pathway in inflammatory pathogenesis.[8] While its clinical development was halted due to off-target effects and unfavorable pharmacokinetics, the data generated using this compound provided a strong rationale for the continued pursuit of RIPK2 as a therapeutic target.[9][10] It serves as a valuable chemical probe for researchers investigating innate immunity and inflammatory diseases, and the knowledge gained from its profile has guided the development of next-generation RIPK2 inhibitors with improved therapeutic potential, such as GSK2983559.[9][16]

References

An In-depth Technical Guide to GSK583 and the Downstream Effects of RIPK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, playing a pivotal role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory conditions, making it a compelling target for therapeutic intervention. GSK583 is a highly potent and selective, first-generation small molecule inhibitor of RIPK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the downstream consequences of RIPK2 inhibition, quantitative pharmacological data, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug development.

The RIPK2 Signaling Pathway and the Role of this compound

The NOD1 and NOD2 intracellular receptors recognize specific peptidoglycan motifs from bacterial cell walls, initiating an inflammatory response crucial for host defense. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via caspase recruitment domain (CARD) interactions. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes. This cascade ultimately leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription and release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.

This compound is an ATP-competitive, type I kinase inhibitor that specifically targets the kinase domain of RIPK2. By binding to the ATP pocket, this compound prevents the autophosphorylation of RIPK2, a critical step for its activation and subsequent signal transduction. This inhibition effectively blocks the downstream activation of NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1/NOD2 recognized by RIPK2 RIPK2 NOD1/NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub autophosphorylation & scaffolding for This compound This compound This compound->RIPK2 Inhibits ATP binding TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex recruits IKK_Complex IKK Complex TAK1_Complex->IKK_Complex activates MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TAK1_Complex->MAPK_Cascade activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression translocates to nucleus & promotes MAPK_Cascade->Gene_Expression activates transcription factors for Cytokines TNF-α, IL-6, IL-8 Gene_Expression->Cytokines leads to production of

Caption: The NOD-RIPK2 signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/StimulusSpecies/SystemIC50 (nM)Reference(s)
Biochemical Assay
Fluorescence PolarizationHuman RIPK2 KinaseRecombinant Protein5[1][2][3]
Fluorescence PolarizationRat RIPK2 KinaseRecombinant Protein2[4]
Cell-Based Assays
MDP-stimulated TNF-α productionNOD2Primary Human Monocytes8[1][2]
MDP-stimulated TNF-α productionNOD2Human Whole Blood237[1]
MDP-stimulated TNF-α productionNOD2Rat Whole Blood133[1]
Spontaneous TNF-α & IL-6 productionEndogenous stimuliHuman Crohn's Disease & Ulcerative Colitis Biopsy Explants~200[2]
Table 2: Off-Target Activity and In Vivo Pharmacokinetics of this compound
ParameterSpecies/SystemValueReference(s)
Off-Target Activity
hERG ion channel IC50Human>7 µM[5]
In Vivo Pharmacokinetics
Oral BioavailabilityRat & MouseModerate[2]
ClearanceRat & MouseLow[2]
Volume of DistributionRat & MouseModerate[2]

Note: While this compound demonstrated potent in vitro activity, its development was halted due to a suboptimal pharmacokinetic profile and off-target activity on the hERG ion channel, limiting its therapeutic window.

Downstream Effects of RIPK2 Inhibition by this compound

The primary consequence of RIPK2 inhibition by this compound is the suppression of pro-inflammatory cytokine production. By blocking the initial signaling cascade, this compound prevents the cellular machinery from mounting a full-blown inflammatory response to NOD1/2 ligands.

Downstream_Effects This compound This compound RIPK2_Inhibition RIPK2 Kinase Inhibition This compound->RIPK2_Inhibition No_Autophosphorylation Inhibition of Autophosphorylation & Ubiquitination RIPK2_Inhibition->No_Autophosphorylation No_Downstream_Activation Blocked Recruitment & Activation of TAK1/IKK No_Autophosphorylation->No_Downstream_Activation Reduced_NFkB_MAPK Reduced NF-κB & MAPK Activation No_Downstream_Activation->Reduced_NFkB_MAPK Reduced_Cytokines Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) Reduced_NFkB_MAPK->Reduced_Cytokines Anti_Inflammatory_Effect Anti-inflammatory Effect Reduced_Cytokines->Anti_Inflammatory_Effect

Caption: Logical flow of the downstream effects of RIPK2 inhibition by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This biochemical assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for the ATP-binding pocket of RIPK2.

  • Materials:

    • Recombinant full-length FLAG-His tagged RIPK2.

    • Fluorescently labeled ATP-competitive ligand (tracer).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

    • Test compound (this compound) dissolved in 100% DMSO.

    • 384-well, low-volume, non-binding surface microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Dispense 100 nL of the diluted test compound or DMSO (vehicle control) into the wells of the microplate.

    • Add 5 µL of RIPK2 solution (at twice the final desired concentration) to each well and incubate for 10 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution (at twice the final desired concentration) to each well.

    • Incubate for a further 10 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow Start Start Dispense_Compound Dispense this compound/ DMSO to Plate Start->Dispense_Compound Add_RIPK2 Add RIPK2 Enzyme Dispense_Compound->Add_RIPK2 Incubate_1 Incubate 10 min Add_RIPK2->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate 10 min Add_Tracer->Incubate_2 Read_Plate Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition & IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Fluorescence Polarization (FP) based RIPK2 kinase assay.
MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cell-based assay measures the inhibitory effect of this compound on the production of TNF-α from human monocytes stimulated with the NOD2 ligand, muramyl dipeptide (MDP).

  • Materials:

    • Isolated primary human monocytes.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • MDP (NOD2 ligand).

    • This compound dissolved in DMSO.

    • 96-well tissue culture plates.

    • Human TNF-α ELISA kit.

    • CO₂ incubator (37°C, 5% CO₂).

  • Procedure:

    • Seed primary human monocytes in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well) and allow them to adhere.

    • Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 30-60 minutes in the CO₂ incubator.

    • Stimulate the cells with a pre-determined optimal concentration of MDP for 6-24 hours.

    • After incubation, centrifuge the plate and collect the culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production and determine the IC50 value.

Human Whole Blood Assay

This assay assesses the activity of this compound in a more physiologically relevant matrix that includes all blood components.

  • Materials:

    • Freshly drawn human whole blood collected in sodium heparin or hirudin tubes.

    • RPMI-1640 medium.

    • MDP (NOD2 ligand).

    • This compound dissolved in DMSO.

    • 96-well plates.

    • Human TNF-α ELISA kit.

  • Procedure:

    • Dilute fresh whole blood with RPMI-1640 (e.g., 1:5 or 1:10 dilution).

    • Add the diluted blood to the wells of a 96-well plate.

    • Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 30-60 minutes at 37°C.

    • Stimulate with MDP and incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant and measure TNF-α concentration using an ELISA kit.

    • Calculate the percent inhibition and IC50 value.

Ex Vivo Human Intestinal Explant Culture

This model uses fresh biopsy tissue from patients with inflammatory bowel disease (e.g., Crohn's disease or ulcerative colitis) to measure the effect of this compound on spontaneous cytokine release in a disease-relevant setting.

  • Materials:

    • Fresh intestinal biopsy specimens.

    • Culture medium (e.g., DMEM/F12 with 5% FBS and antibiotics).

    • This compound dissolved in DMSO.

    • 12-well or 24-well culture plates.

    • Sterile dissection tools.

    • CO₂ incubator (37°C, 5% CO₂).

    • Human cytokine multiplex assay kit (e.g., Luminex-based).

  • Procedure:

    • Obtain fresh intestinal biopsies and transport them to the lab on ice in transport medium.

    • Under sterile conditions, clean the tissue and cut it into small pieces (explants).

    • Place one explant per well in a culture plate containing pre-warmed culture medium.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Incubate the explants for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, collect the culture supernatants.

    • Measure the concentrations of various cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay.

    • Normalize cytokine production to the weight of the tissue explant and calculate the percent inhibition and IC50 values.

Conclusion

This compound is a potent and selective inhibitor of RIPK2 kinase that effectively blocks NOD1/2-mediated inflammatory signaling. Its characterization through a suite of biochemical, cellular, and ex vivo assays has provided valuable insights into the therapeutic potential of targeting RIPK2. While this compound itself did not progress to clinical development due to pharmacokinetic and off-target liabilities, it remains an invaluable tool compound for elucidating the role of RIPK2 in health and disease. The data and methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing the understanding and therapeutic targeting of the RIPK2 pathway.

References

An In-depth Technical Guide to the Chemical Structure and Properties of GSK583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a small molecule inhibitor belonging to the 4-aminoquinoline class. Its discovery and characterization have established it as a valuable tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValue
IUPAC Name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
CAS Number 1346547-00-9
Molecular Formula C₂₀H₁₉FN₄O₂S
Molecular Weight 398.45 g/mol
SMILES FC1=CC2=C(NN=C2NC3=CC=NC4=CC=C(S(=O)(C(C)(C)C)=O)C=C34)C=C1
Appearance Light yellow to yellow solid
Solubility DMSO: ≥ 100 mg/mL (≥ 250.97 mM)
Ethanol: 20 mM
Water: Insoluble
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective, orally bioavailable inhibitor of RIPK2 kinase.[1] Its mechanism of action involves binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the pro-inflammatory responses mediated by the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.

In Vitro and In Vivo Activity

This compound has demonstrated potent inhibitory activity in various in vitro and in vivo models. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Table 2: In Vitro and In Vivo Inhibitory Activity of this compound

AssayTarget/ModelIC₅₀Reference
Biochemical Assay Human RIPK2 Kinase5 nM[1]
Rat RIPK2 Kinase2 nM
Cell-Based Assay MDP-stimulated TNF-α production (Human Monocytes)8 nM[1]
MDP-induced TNF-α production (Human Whole Blood)237 nM[1]
MDP-induced TNF-α production (Rat Whole Blood)133 nM[1]
TNF-α and IL-6 production (Human CD and UC biopsies)~200 nM
In Vivo Model MDP-induced serum KC levels (Rat)50 nM (blood concentration)[1]
MDP-induced serum KC levels and neutrophil recruitment (Mouse)37 nM (blood concentration)[1]
Kinase Selectivity

This compound exhibits excellent selectivity for RIPK2 over a broad panel of other kinases, making it a specific tool for interrogating RIPK2-mediated signaling. At a concentration of 1 µM, this compound showed minimal inhibition of a panel of 300 kinases, including closely related kinases like p38α and VEGFR2.[1]

Pharmacokinetic Profile

This compound displays moderate oral bioavailability in preclinical species. However, it has been noted to have a less than optimal pharmacokinetic profile and off-target activity against the hERG ion channel, which has limited its progression as a clinical drug candidate but solidified its role as a valuable research tool.

Table 3: Pharmacokinetic Parameters of this compound in Rat

ParameterValueReference
Oral Bioavailability (F%) 39%
Clearance (iv) Low
Volume of Distribution (iv) Moderate

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding affinity of this compound to the ATP-binding pocket of RIPK2.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

    • Recombinant full-length FLAG-His-tagged RIPK2 is purified from a baculovirus expression system and diluted in Assay Buffer.

    • A fluorescently labeled ATP-competitive ligand (tracer) is diluted in Assay Buffer to a final concentration of 5 nM.

    • This compound is serially diluted in 100% DMSO.

  • Assay Procedure:

    • Dispense 100 nL of the this compound serial dilutions into a 384-well, low-volume, black, round-bottom plate.

    • Add 5 µL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution to each well.

    • Incubate for a further 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

    • The percentage of inhibition is calculated based on the polarization values of control wells (enzyme with tracer and tracer alone).

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

MDP-Stimulated TNF-α Production in Human Monocytes

This cell-based assay assesses the functional inhibition of the NOD2 signaling pathway by this compound.

Protocol:

  • Cell Preparation:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation followed by immunomagnetic separation or plastic adherence.

    • Resuspend monocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

    • Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁵ cells per well and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the adherent monocytes with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Stimulate the cells with Muramyl Dipeptide (MDP) at a final concentration of 10 µg/mL to activate the NOD2 pathway.

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the MDP-stimulated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of this compound in a model of acute inflammation.

Protocol:

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 0.1, 1, and 10 mg/kg).

  • Induction of Peritonitis:

    • One hour after compound administration, induce peritonitis by intraperitoneal (i.p.) injection of MDP (e.g., 100 µg per mouse).

  • Sample Collection and Analysis:

    • At a specified time point post-MDP injection (e.g., 2 hours), collect blood via cardiac puncture for serum preparation.

    • Perform peritoneal lavage with ice-cold PBS to collect peritoneal exudate cells.

    • Measure the concentration of KC (the rodent orthologue of IL-8) in the serum using an ELISA kit.

    • Determine the number of neutrophils in the peritoneal lavage fluid by flow cytometry or differential cell counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of serum KC levels and neutrophil recruitment for each this compound dose group compared to the MDP-treated vehicle control group.

    • Determine the in vivo IC₅₀ based on the relationship between the blood concentration of this compound and the inhibition of the inflammatory response.

The NOD2/RIPK2 Signaling Pathway

The NOD2/RIPK2 signaling pathway is a critical component of the innate immune system responsible for detecting bacterial peptidoglycan fragments and initiating a pro-inflammatory response. This compound targets a key kinase in this pathway, RIPK2.

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits via CARD-CARD interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP Interacts with LUBAC LUBAC (E3 Ligase) RIPK2->LUBAC Recruits Ub_K63 K63-linked Ubiquitination XIAP->Ub_K63 Mediates Ub_M1 M1-linked Ubiquitination LUBAC->Ub_M1 Mediates TAK1_complex TAK1/TAB2/TAB3 IKK_complex IKKα/IKKβ/NEMO TAK1_complex->IKK_complex Activates MAPKs MAPKs (p38, JNK) TAK1_complex->MAPKs Activates P_IKK Phosphorylation IKK_complex->P_IKK Mediates IκBα IκBα P_IκBα Phosphorylation & Degradation IκBα->P_IκBα NFκB NF-κB (p65/p50) Nucleus Gene Transcription (TNF-α, IL-6, etc.) NFκB->Nucleus Translocates to This compound This compound This compound->RIPK2 Inhibits (ATP-competitive) Ub_K63->RIPK2 Modifies Ub_K63->TAK1_complex Recruits Ub_M1->RIPK2 Modifies Ub_M1->IKK_complex Recruits P_IKK->IκBα Phosphorylates P_IκBα->NFκB Releases

Caption: NOD2/RIPK2 signaling pathway initiated by MDP.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates the general workflow for assessing the in vitro potency of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay FP_Assay Fluorescent Polarization Binding Assay IC50_Biochem Determine Biochemical IC₅₀ FP_Assay->IC50_Biochem RIPK2_Enzyme Purified RIPK2 Enzyme RIPK2_Enzyme->FP_Assay GSK583_Biochem This compound (Serial Dilution) GSK583_Biochem->FP_Assay Monocytes Isolate Human Monocytes Pretreat Pre-treat with this compound Monocytes->Pretreat Stimulate Stimulate with MDP Pretreat->Stimulate ELISA Measure TNF-α by ELISA Stimulate->ELISA IC50_Cell Determine Cellular IC₅₀ ELISA->IC50_Cell

Caption: In vitro evaluation workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its favorable in vitro and in vivo activity, coupled with a high degree of selectivity, makes it an indispensable tool for elucidating the role of the NOD1/2-RIPK2 signaling pathway in health and disease. While its pharmacokinetic profile has precluded its clinical development, the wealth of data generated using this compound continues to inform the development of next-generation RIPK2 inhibitors for the treatment of inflammatory disorders. This guide provides a comprehensive resource for researchers utilizing this compound in their studies.

References

The Selective RIPK2 Inhibitor GSK583: A Technical Guide to its Impact on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 is activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[3][4] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines, primarily through the NF-κB and MAPK pathways.[4][5] Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[4][5] this compound has been investigated as a tool compound to probe the therapeutic potential of RIPK2 inhibition in these conditions.[3][4] This technical guide provides an in-depth overview of this compound's effect on cytokine release, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Cytokine Release by this compound

This compound has demonstrated potent, dose-dependent inhibition of key pro-inflammatory cytokines in a variety of in vitro and ex vivo models. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against TNF-α and IL-6, two major cytokines downstream of RIPK2 activation.

Assay System Stimulant Cytokine IC50 (nM) Reference
Primary Human MonocytesMDPTNF-α8[1][2]
Human Whole BloodMDPTNF-α237[2]
Rat Whole BloodMDPTNF-α133[2]
Human Crohn's Disease & Ulcerative Colitis Biopsy ExplantsEndogenousTNF-α~200[1][6]
Human Crohn's Disease & Ulcerative Colitis Biopsy ExplantsEndogenousIL-6~200[1][6]
Rat in vivo modelMDPKC (IL-8 orthologue)50 (derived from blood concentrations)[2]
Mouse in vivo modelMDPKC (IL-8 orthologue)37 (derived from blood concentrations)[2]

Table 1: IC50 Values of this compound for TNF-α Inhibition

Assay System Stimulant Cytokine IC50 (nM) Reference
Human Crohn's Disease & Ulcerative Colitis Biopsy ExplantsEndogenousIL-6~200[1][6]

Table 2: IC50 Values of this compound for IL-6 Inhibition

Signaling Pathway

This compound exerts its inhibitory effect on cytokine release by targeting the ATP-binding pocket of RIPK2 kinase.[7] This prevents the autophosphorylation and subsequent ubiquitination of RIPK2, which are critical steps for the recruitment and activation of downstream signaling complexes, including TAK1 and the IKK complex.[5] The inhibition of these pathways ultimately leads to the suppression of NF-κB and MAPK activation, thereby reducing the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs Bacterial Peptidoglycans (e.g., MDP) NOD1_2 NOD1/NOD2 PAMPs->NOD1_2 RIPK2 RIPK2 NOD1_2->RIPK2 Ub Ubiquitination RIPK2->Ub This compound This compound This compound->RIPK2 TAK1_complex TAK1/TAB Complex Ub->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK IκB IκB IKK_complex->IκB phosphorylates Nucleus Nucleus MAPK->Nucleus NFκB NF-κB IκB->NFκB releases NFκB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines gene transcription Monocyte_Assay_Workflow cluster_workflow MDP-Stimulated TNF-α Release in Human Monocytes Isolate_PBMCs Isolate PBMCs from Whole Blood Isolate_Monocytes Isolate Monocytes (CD14+ Selection) Isolate_PBMCs->Isolate_Monocytes Seed_Cells Seed Monocytes in 96-well Plate Isolate_Monocytes->Seed_Cells Pretreat Pre-treat with this compound or Vehicle (30 min) Seed_Cells->Pretreat Stimulate Stimulate with MDP (10 µg/mL) Pretreat->Stimulate Incubate Incubate (6 hours) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_TNF Measure TNF-α (ELISA/Multiplex) Collect_Supernatant->Measure_TNF Analyze Calculate IC50 Measure_TNF->Analyze Whole_Blood_Assay_Workflow cluster_workflow Human Whole Blood Cytokine Release Assay Collect_Blood Collect Heparinized Whole Blood Add_Blood Add Whole Blood Collect_Blood->Add_Blood Dispense_Compound Dispense this compound/Vehicle into 96-well Plate Dispense_Compound->Add_Blood Pre_Incubate Pre-incubate (1 hour) Add_Blood->Pre_Incubate Add_MDP Add MDP (0.4 µg/mL) Pre_Incubate->Add_MDP Incubate Incubate (4 hours) Add_MDP->Incubate Collect_Plasma Collect Plasma Supernatant Incubate->Collect_Plasma Measure_TNF Measure TNF-α Collect_Plasma->Measure_TNF Ex_Vivo_Biopsy_Assay_Workflow cluster_workflow Ex Vivo Crohn's Disease Biopsy Assay Obtain_Biopsy Obtain Intestinal Mucosal Biopsy Culture_Biopsy Culture Biopsy on Metal Mesh Disk Obtain_Biopsy->Culture_Biopsy Treat Treat with this compound or Vehicle Culture_Biopsy->Treat Incubate Incubate (24 hours) Treat->Incubate Collect_Medium Collect Conditioned Medium Incubate->Collect_Medium Measure_Cytokines Measure TNF-α & IL-6 Collect_Medium->Measure_Cytokines

References

GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of this compound, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline, this compound emerged from a focused effort to identify novel therapeutic agents for inflammatory diseases by targeting the NOD-like receptor (NLR) signaling pathway. While this compound demonstrated significant promise as a preclinical tool, its development was ultimately halted due to off-target liabilities, precluding its advancement into clinical trials. This document details the scientific journey of this compound, from its initial identification to the elucidation of its mechanism of action and the challenges that prevented its clinical progression.

Introduction: The Rationale for Targeting RIPK2

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[2] Dysregulation of this pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[3][4] Consequently, the development of small molecule inhibitors of RIPK2 kinase activity presented a promising therapeutic strategy. This compound was identified through these efforts as a potent and selective inhibitor of RIPK2.[5]

Discovery and Optimization

This compound was developed through structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of initial screening hits.[6][7] The core chemical structure of this compound is a 4-aminoquinoline derivative.[6] X-ray co-crystal structures of this compound bound to the ATP-binding pocket of RIPK2 revealed key interactions, including a critical hydrogen bond between the N1 of the indazole moiety and the side chain of Asp164 in the kinase domain.[6][8] This structural understanding guided the optimization of the molecule for enhanced potency and selectivity.

Mechanism of Action and In Vitro Potency

This compound is an ATP-competitive inhibitor of RIPK2 kinase activity.[9] By binding to the ATP pocket, it prevents the autophosphorylation of RIPK2, a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK.[1][2] This inhibition ultimately leads to a reduction in the production of inflammatory cytokines.

The in vitro potency of this compound has been extensively characterized across various assays, as summarized in the table below.

Assay Type Target/Stimulus Species IC50 Reference(s)
Cell-free Kinase AssayRIPK2Human5 nM[10][11][12]
Cell-free Kinase AssayRIPK2Rat2 nM
Cell-free Binding AssayRIPK3Human16 nM[10]
MDP-stimulated TNFα ProductionPrimary Human MonocytesHuman8 nM[4][10]
MDP-induced TNFα ProductionWhole BloodHuman237 nM[4][11]
MDP-induced TNFα ProductionWhole BloodRat133 nM[11]
TNFα ProductionHuman Crohn's Disease Biopsy ExplantsHuman~200 nM[10][13]
IL-6 ProductionHuman Crohn's Disease Biopsy ExplantsHuman~200 nM[10][13]
TNFα ProductionHuman Ulcerative Colitis Biopsy ExplantsHuman~200 nM[13]
IL-6 ProductionHuman Ulcerative Colitis Biopsy ExplantsHuman~200 nM[13]

Kinase Selectivity

A critical aspect of the development of any kinase inhibitor is its selectivity profile. This compound demonstrated excellent selectivity for RIPK2 when screened against a large panel of kinases.

Selectivity Data Details Reference(s)
Kinase Panel ScreenAt 1 µM, this compound showed little inhibition of a panel of 300 kinases.[11]
Specific Kinases with Some InhibitionBRK and Aurora A showed some level of inhibition.
Comparison to other KinasesHighly selective over p38α and VEGFR2.[11]

Cellular Activity and Signaling Pathway Inhibition

This compound effectively blocks NOD1 and NOD2-mediated signaling in cellular assays. Treatment with this compound leads to a dose-dependent inhibition of pro-inflammatory cytokine production upon stimulation with NOD1/2 agonists.[10] Notably, at a concentration of 1 µM, this compound demonstrated complete inhibition of NOD1 and NOD2 signaling, while showing little to no effect on signaling downstream of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[10] This highlights the specific role of this compound in targeting the RIPK2-dependent pathway.

GSK583_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation XIAP XIAP RIPK2->XIAP Ubiquitination This compound This compound This compound->RIPK2 Inhibition TAK1 TAK1 Complex XIAP->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Inflammatory_Genes->Cytokines Translation

Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

A fluorescence polarization (FP) based binding assay was utilized to determine the IC50 of this compound against RIPK2.[10] The assay buffer consisted of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[11] A fluorescently labeled ligand competitive with the inhibitor was used at a concentration of 5 nM.[11] Test compounds were serially diluted in 100% DMSO and 100 nL was dispensed into multiwell plates. 5 µL of RIPK2 enzyme solution was added and incubated for 10 minutes at room temperature before the addition of the fluorescent ligand.[11] The fluorescence polarization was then measured to determine the extent of inhibitor binding.

Cellular Assay for Cytokine Production

To assess the cellular activity of this compound, primary human monocytes were pre-treated with the inhibitor for 30 minutes.[10] The cells were then stimulated for 6 hours with ligands for various pattern recognition receptors, including muramyl dipeptide (MDP) for NOD2.[10] The release of pro-inflammatory cytokines, such as TNFα and IL-8, into the cell culture supernatant was measured by immunoassay.[10] The percentage of inhibition and IC50 values were calculated based on the reduction in cytokine levels compared to vehicle-treated controls.[10]

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Cytokine Production Assay A1 Prepare Assay Buffer and Reagents A2 Dispense this compound (in DMSO) into Plate A1->A2 A3 Add RIPK2 Enzyme Solution A2->A3 A4 Incubate at Room Temperature A3->A4 A5 Add Fluorescent Ligand A4->A5 A6 Measure Fluorescence Polarization A5->A6 A7 Calculate IC50 A6->A7 B1 Isolate Primary Human Monocytes B2 Pre-treat cells with this compound B1->B2 B3 Stimulate with MDP (NOD2 agonist) B2->B3 B4 Incubate for 6 hours B3->B4 B5 Collect Cell Supernatant B4->B5 B6 Measure Cytokine Levels (Immunoassay) B5->B6 B7 Calculate % Inhibition and IC50 B6->B7

Caption: Workflow for in vitro and cellular assays of this compound.

Pharmacokinetics

Pharmacokinetic (PK) studies in rodents indicated that this compound had low clearance, moderate volumes of distribution, and moderate oral bioavailability.[10][13] While these properties were sufficient for its use as a preclinical tool in acute inflammation models, they were considered suboptimal for progression as a clinical drug candidate.[6][10]

PK Parameter Rat Mouse Reference(s)
ClearanceLowLow[10][13]
Volume of DistributionModerateModerate[10][13]
Oral BioavailabilityModerate (39%)Moderate[10][13]

Limitations and Discontinuation of Development

Despite its high potency and selectivity for RIPK2, the development of this compound was terminated due to a combination of limiting factors.[6] The primary reasons for its discontinuation were:

  • hERG Ion Channel Activity: this compound exhibited potent interaction with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel.[4][6][13] Inhibition of the hERG channel is a significant safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

  • CYP3A4 Inhibition: The compound also showed inhibitory activity against Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[10] This presented a risk for drug-drug interactions.

  • Suboptimal Pharmacokinetics and In Vivo Efficacy: The pharmacokinetic profile and in vivo efficacy in certain inflammation models were not considered optimal for a clinical candidate.[6]

Development_Decision_Tree Start Discovery of this compound Potency High Potency & Selectivity for RIPK2 Start->Potency PK Suboptimal PK & In Vivo Efficacy Potency->PK hERG hERG Channel Inhibition Potency->hERG CYP CYP3A4 Inhibition Potency->CYP Discontinuation Development Halted PK->Discontinuation hERG->Discontinuation CYP->Discontinuation

Caption: Decision pathway for the discontinuation of this compound development.

Conclusion: A Valuable Preclinical Tool

Although this compound did not advance to clinical trials, its discovery and characterization have been instrumental in validating RIPK2 as a therapeutic target for inflammatory diseases.[5] It has served as a valuable tool compound for elucidating the role of RIPK2 in NOD1 and NOD2-mediated disease pathogenesis in a variety of in vitro, in vivo, and ex vivo experiments.[5] The knowledge gained from the this compound program, including the challenges related to off-target effects, has informed the development of next-generation RIPK2 inhibitors with improved safety profiles.[1][6] The journey of this compound underscores the complexities of drug development and the importance of a multifaceted approach that considers not only potency and selectivity but also a comprehensive safety and pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for GSK583 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in mouse models of inflammation. Despite its utility as a tool compound for studying NOD1 and NOD2-mediated signaling, it is important to note that this compound has demonstrated poor pharmacokinetic properties and off-target effects, which has limited its clinical development.[1][2][3]

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and pharmacokinetic parameters of this compound in mice.

ParameterValueSpecies/ModelAdministration RouteReference
Dosage Range 0.1, 1, 10 mg/kgFemale C57Bl/6 or Male Balb/c MiceOral (p.o.)[4]
IC₅₀ (in vivo) 37 nM (15 ng/mL)MouseOral (p.o.)[4]
Bioavailability (F) ModerateMouseOral (p.o.)[1]
Clearance (Cl) LowMouseIntravenous (i.v.)[1]
Volume of Distribution (Vd) ModerateMouseIntravenous (i.v.)[1]

Signaling Pathway

This compound targets RIPK2, a critical kinase in the NOD-like receptor signaling pathway. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[5][6]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates Ub Ubiquitination RIPK2->Ub undergoes TAK1/TAB TAK1/TAB Ub->TAK1/TAB recruits IKK Complex IKK Complex TAK1/TAB->IKK Complex activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TAK1/TAB->MAPK_Pathway activates NFkB_Inhibitor IκB IKK Complex->NFkB_Inhibitor phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) MAPK_Pathway->Pro_inflammatory_Cytokines promotes transcription NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB->Pro_inflammatory_Cytokines promotes transcription This compound This compound This compound->RIPK2 inhibits

Caption: NOD2-RIPK2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

MDP-Induced Peritonitis in Mice

This protocol describes the induction of acute inflammation in mice using Muramyl Dipeptide (MDP) and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • This compound (powder)

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]

  • Muramyl Dipeptide (MDP)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57Bl/6 mice or male Balb/c mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare the final dosing solution by adding the stock solution to the vehicle components (PEG300, Tween-80, and Saline) to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 2 mg/mL). Ensure the solution is homogenous.

  • This compound Administration:

    • Administer this compound (0.1, 1, or 10 mg/kg) or vehicle to the mice via oral gavage.[4] The volume of administration should be consistent across all animals (e.g., 100 µL).

  • Induction of Peritonitis:

    • Fifteen minutes after this compound or vehicle administration, inject 30 µg of MDP intraperitoneally (i.p.).[4]

  • Sample Collection:

    • Four hours after the MDP challenge, euthanize the mice.[4]

    • Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity and gently massaging the abdomen.

    • Collect the peritoneal fluid.

  • Endpoint Analysis:

    • Neutrophil Quantification: Quantify the number of neutrophils in the peritoneal lavage fluid using flow cytometry.[4]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the peritoneal fluid or serum using ELISA or a multiplex assay.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing This compound or Vehicle Administration (p.o.) Randomization->Dosing Challenge Inflammatory Challenge (e.g., MDP i.p.) Dosing->Challenge 15 min later Monitoring Monitoring of Animals Challenge->Monitoring Endpoint Endpoint Measurement (e.g., 4 hours post-challenge) Monitoring->Endpoint Sample_Collection Sample Collection (Peritoneal Lavage, Blood) Endpoint->Sample_Collection Analysis Data Analysis (Flow Cytometry, ELISA) Sample_Collection->Analysis Results Results Interpretation & Reporting Analysis->Results End End Results->End

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

References

Application Notes and Protocols for Preparing GSK583 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the NOD-like receptor (NLR) signaling pathway.[1][2] By targeting RIPK2, this compound effectively blocks the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines and chemokines.[3][4] This makes this compound a valuable tool for studying inflammatory responses and for potential therapeutic development in autoinflammatory diseases.[1][2] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible experimental results. This document provides a detailed protocol for preparing this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

For ease of use and accurate calculations, the key quantitative data for this compound are summarized in the table below.

ParameterValueReference(s)
Molecular Weight 398.45 g/mol [5][6]
Solubility in DMSO Up to 100 mM[6]
Up to 79 mg/mL (approx. 198.26 mM)[7]
Up to 45 mg/mL (approx. 112.94 mM)[8]
Recommended Storage (Powder) -20°C for up to 3 years[8]
Recommended Storage (Stock Solution) -20°C for up to 6 months[5]
-80°C for up to 1 year[5][8]
IC50 (Human RIPK2) 5 nM[6]

Signaling Pathway of this compound Action

This compound inhibits the kinase activity of RIPK2. In the canonical NOD signaling pathway, the recognition of bacterial peptidoglycans by NOD1 or NOD2 receptors leads to the recruitment and activation of RIPK2. Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of NF-κB and MAPK pathways and the transcription of inflammatory genes. This compound, by binding to the ATP-binding pocket of RIPK2, prevents its kinase activity and subsequent downstream signaling events.[3][9]

GSK583_Signaling_Pathway cluster_cell Cellular Cytoplasm NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Bacterial Peptidoglycan NFkB_MAPK NF-κB & MAPK Pathways RIPK2->NFkB_MAPK Ubiquitination Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_MAPK->Cytokines Gene Transcription This compound This compound This compound->RIPK2 Inhibition GSK583_Stock_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol check_sol->dissolve Precipitate Present aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for GSK583 in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in preclinical models of Inflammatory Bowel Disease (IBD). The protocols outlined below are intended to facilitate the investigation of this compound's therapeutic potential and its mechanism of action in the context of IBD.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. The Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway plays a crucial role in the innate immune response and has been implicated in the pathogenesis of IBD.[1][2][3][4][5] RIPK2 is a key serine/threonine kinase that acts as a critical downstream signaling molecule for NOD1 and NOD2.[2][4][5] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn drive the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[2][3][4][5]

This compound is a highly potent and selective inhibitor of RIPK2 kinase activity.[4][5] It has been shown to effectively suppress the production of pro-inflammatory cytokines in various experimental models, including in colonic biopsy samples from IBD patients, suggesting its potential as a therapeutic agent for IBD.[3][4][5]

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of RIPK2, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade that leads to the activation of NF-κB and MAPKs, ultimately reducing the production of inflammatory mediators.

cluster_cell Immune Cell (e.g., Macrophage) MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates This compound This compound This compound->RIPK2 inhibits IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus translocate to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines gene transcription

Figure 1: this compound inhibits the NOD2-RIPK2 signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various IBD models.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeStimulantMeasured OutcomeIC₅₀Reference
RIPK2 Kinase Assay--Kinase Activity5 nM[6]
TNF-α ProductionHuman MonocytesMDPTNF-α levels8 nM[7]
IL-8 ProductionHEK293 cells (NOD1-activated)C12-iE-DAPIL-8 levels18 nM[8]
Cytokine ProductionHuman IBD patient colonic biopsiesSpontaneousTNF-α, IL-6~200 nM[7]

Table 2: In Vivo Efficacy of this compound in a Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Rat)

ParameterVehicle ControlThis compound (7.5 mg/kg, b.i.d)Prednisolone (positive control)Reference
Colon Score (Macroscopic)HighSignificantly ReducedSignificantly Reduced[7]
Myeloperoxidase (MPO) ActivityHighSignificantly ReducedSignificantly Reduced[7]
Pro-inflammatory Cytokines (e.g., TNF-α)HighSignificantly ReducedSignificantly Reduced[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Experiments

1. Macrophage Stimulation and Cytokine Measurement

This protocol describes the stimulation of macrophages with MDP to induce a pro-inflammatory response and the subsequent measurement of cytokine production, which can be inhibited by this compound.

cluster_workflow In Vitro Macrophage Stimulation Workflow A 1. Seed Macrophages B 2. Pre-treat with this compound or Vehicle A->B C 3. Stimulate with MDP B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Measure Cytokines (ELISA) E->F

Figure 2: Workflow for in vitro macrophage stimulation assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • Muramyl dipeptide (MDP)

  • Vehicle control (DMSO)

  • ELISA kits for TNF-α, IL-6, etc.

  • 96-well cell culture plates

Protocol:

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Add MDP to the wells to a final concentration of 10 µg/mL to stimulate the cells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Experiments

1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice

This model is widely used to induce a Th1-driven colonic inflammation that mimics some aspects of Crohn's disease.

cluster_workflow TNBS-Induced Colitis Workflow A 1. Sensitization (Day 0) B 2. TNBS Challenge (Day 7) A->B C 3. This compound or Vehicle Treatment B->C D 4. Monitor Disease Activity B->D C->D E 5. Euthanasia and Tissue Collection D->E F 6. Macroscopic and Histological Analysis E->F G 7. Cytokine and MPO Analysis E->G

Figure 3: Experimental workflow for the TNBS-induced colitis model.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intrarectal administration

Protocol:

  • Sensitization (Day 0): Sensitize mice by applying 150 µL of 1% TNBS in 50% ethanol to a shaved area of the back skin.

  • Induction of Colitis (Day 7):

    • Anesthetize the mice.

    • Slowly instill 100 µL of 2.5% TNBS in 50% ethanol into the colon via a catheter inserted approximately 4 cm from the anus.

    • Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

  • Treatment:

    • Administer this compound (e.g., 7.5 mg/kg) or vehicle by oral gavage twice daily, starting on the day of TNBS challenge and continuing for the duration of the experiment (typically 3-5 days).

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

  • Euthanasia and Sample Collection (e.g., Day 10-12):

    • Euthanize the mice.

    • Excise the colon and measure its length and weight.

    • Collect colonic tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurement.

2. SHIP⁻/⁻ Murine Model of Crohn's Disease-like Ileitis

SHIP⁻/⁻ mice spontaneously develop a Crohn's disease-like ileitis, providing a genetic model to study IBD pathogenesis and test novel therapeutics.

Protocol Outline:

  • Animal Model: Use SHIP⁻/⁻ mice and wild-type littermates as controls. The onset of spontaneous ileitis typically occurs between 6 to 8 weeks of age.

  • Treatment: Begin administration of this compound or vehicle at a predetermined age (e.g., 4-6 weeks) before or at the onset of disease.

  • Assessment of Disease:

    • Histology: Collect the terminal ileum, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, villous blunting, and crypt hyperplasia.

    • Cytokine Analysis: Homogenize a portion of the ileal tissue and measure pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) by ELISA.

    • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the ileal tissue using an MPO assay kit.

Analytical Procedures

1. Histological Scoring of Colitis

Assess the severity of inflammation in H&E-stained colon sections using a scoring system that evaluates parameters such as inflammatory cell infiltration, epithelial damage, and mucosal architecture.

Table 3: Example of a Histological Scoring System for Colitis

FeatureScoreDescription
Inflammation 0None
1Mild infiltration of inflammatory cells in the lamina propria
2Moderate infiltration
3Severe infiltration with extension into the submucosa
Epithelial Damage 0Intact epithelium
1Loss of goblet cells
2Erosion of the epithelial surface
3Ulceration
Mucosal Architecture 0Normal crypts
1Mild crypt distortion
2Severe crypt distortion and loss

2. Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative measure of neutrophil infiltration.

Protocol Outline:

  • Homogenize a pre-weighed piece of colonic or ileal tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Use a commercial MPO assay kit to measure the enzyme activity according to the manufacturer's instructions.

3. NF-κB and MAPK Activation Assays

The activation of these signaling pathways can be assessed by Western blotting for the phosphorylated forms of key proteins.

Protocol Outline:

  • Prepare protein lysates from stimulated cells or tissue homogenates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated forms of IκBα, p65 (for NF-κB) and p38, JNK, ERK (for MAPKs).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable tool for investigating the role of the NOD2-RIPK2 signaling pathway in the pathogenesis of IBD. The protocols provided in these application notes offer a framework for researchers to evaluate the efficacy of this compound in relevant in vitro and in vivo models of inflammatory bowel disease. These studies will contribute to a better understanding of the therapeutic potential of RIPK2 inhibition for the treatment of IBD.

References

Application Notes and Protocols for GSK583 in Ex Vivo Human Tissue Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a key component of the innate immune system.[1][2] RIPK2 is crucial for downstream signaling following the activation of the pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycan fragments. This signaling cascade leads to the production of pro-inflammatory cytokines. Given its role in inflammatory pathways, this compound is a valuable tool for investigating the involvement of the NOD-RIPK2 pathway in human inflammatory diseases. These application notes provide a comprehensive guide for the use of this compound in ex vivo human tissue studies, with a particular focus on intestinal tissue explants from patients with inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis.

This compound has demonstrated efficacy in blocking inflammatory responses in human ex vivo disease models.[3] However, it is important to note that while this compound exhibits excellent kinase selectivity, it also inhibits the hERG channel and Cyp3A4, which has precluded its development as a clinical drug candidate.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of RIPK2.[4] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation, a critical step for the recruitment of downstream signaling molecules. This leads to the activation of both the NF-κB and MAPK signaling pathways, culminating in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] this compound binds to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent downstream signaling events.[4] This inhibitory action effectively blocks the production of inflammatory mediators in response to NOD1/NOD2 activation.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on various in vitro and ex vivo assays.

ParameterAssay SystemValueReference(s)
IC50 for RIPK2 Kinase Cell-free assay (Human)5 nM[1][2]
Cell-free assay (Rat)2 nM[2]
IC50 for TNF-α Production MDP-stimulated primary human monocytes8 nM[1][4]
MDP-stimulated human whole blood237 nM[4]
MDP-stimulated rat whole blood133 nM[4]
Human CD and UC biopsy explants~200 nM
IC50 for IL-6 Production Human CD and UC biopsy explants~200 nM
Binding Affinity (IC50) RIP3 Kinase (cell-free)16 nM[1]
Solubility DMSOup to 79 mg/mL (198.26 mM)[1][7]
Ethanolup to 28 mg/mL (70.27 mM)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the information that this compound is soluble in DMSO up to 79 mg/mL, prepare a high-concentration stock solution.[1][7] For example, to prepare a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 398.45 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][4]

Protocol 2: Ex Vivo Culture of Human Intestinal Biopsies with this compound Treatment

This protocol is adapted from methodologies for the culture of human intestinal explants and is suitable for investigating the effects of this compound on cytokine production in tissues from patients with inflammatory bowel diseases.

Materials:

  • Fresh human intestinal mucosal biopsies

  • Hanks' Balanced Salt Solution (HBSS), Ca++/Mg++-free, supplemented with penicillin/streptomycin

  • Culture medium: DMEM/F12 supplemented with 5% FBS, penicillin/streptomycin (1x), and gentamycin (20 µg/ml)[8]

  • 12-well cell culture plates

  • Cell strainers (100 µm)

  • This compound stock solution (from Protocol 1)

  • Optional: NOD2 ligand, e.g., Muramyl dipeptide (MDP), for stimulation

Procedure:

Tissue Preparation:

  • Obtain fresh intestinal mucosal pinch biopsies collected during endoscopy.

  • Immediately place the biopsies into ice-cold HBSS supplemented with antibiotics.[9] Transport to the laboratory on ice as quickly as possible.

  • In a sterile cell culture hood, wash the tissue gently in fresh, ice-cold HBSS to remove any luminal contents.

  • If necessary, carefully separate the mucosal layer from the submucosa using sterile forceps and scissors.[9]

  • Place the tissue pieces on a cell strainer within a 6-well plate containing culture medium to wash.[8] Incubate for 2 hours at 37°C in a 5% CO2 incubator.[8]

Ex Vivo Culture and Treatment:

  • After the initial wash, transfer the tissue pieces into a new 12-well plate.

  • Add 1 mL of fresh culture medium per well (approximately 100 mg of tissue per 1 mL of medium).[8]

  • Prepare the desired concentrations of this compound by diluting the DMSO stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.

  • Add the this compound-containing medium or vehicle control to the wells.

  • If investigating the effect of this compound on stimulated cytokine release, a NOD2 agonist like MDP can be added to the culture medium at this stage.

  • Incubate the tissue explants at 37°C in a 5% CO2 incubator for the desired experimental duration (e.g., 12-24 hours).[8] It has been noted that for longer-term viability (up to 24 hours), incubation in an oxygenated environment may be beneficial.[9]

Protocol 3: Measurement of Cytokine Production from Ex Vivo Tissue Supernatants

Materials:

  • Supernatants from ex vivo tissue cultures (from Protocol 2)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., human TNF-α, IL-6)

  • Multiplex immunoassay kits (e.g., Cytometric Bead Array)

  • Microplate reader

Procedure:

  • At the end of the incubation period, carefully collect the culture supernatant from each well into sterile microcentrifuge tubes.

  • Centrifuge the supernatants at 12,000 x g for 5 minutes at 4°C to pellet any cells and debris.[8]

  • Transfer the cleared supernatant to new tubes. At this point, samples can be stored at -80°C for later analysis.[8]

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a suitable immunoassay method such as ELISA or a multiplex bead-based assay, following the manufacturer's instructions.[10]

  • Analyze the data to determine the effect of this compound on basal and/or stimulated cytokine production in the human intestinal tissue explants.

Visualizations

Signaling Pathway Diagram

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan (MDP) Bacterial Peptidoglycan (MDP) NOD2 NOD2 Bacterial Peptidoglycan (MDP)->NOD2 RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD interaction TAK1 TAK1 RIPK2->TAK1 Ubiquitination IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB NFkB NF-κB (p65/p50) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release This compound This compound This compound->RIPK2 Inhibition of Autophosphorylation Inflammatory Genes Inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Inflammatory Genes

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

ExVivo_Workflow cluster_tissue_prep Tissue Preparation cluster_culture Ex Vivo Culture and Treatment cluster_analysis Downstream Analysis Biopsy Human Intestinal Biopsy Collection Wash Wash and Prepare Tissue Explants Biopsy->Wash Culture Culture Explants in 12-well plates Wash->Culture Treatment Treat with this compound or Vehicle Control (Optional: MDP stimulation) Culture->Treatment Incubate Incubate at 37°C, 5% CO2 (12-24 hours) Treatment->Incubate Supernatant Collect Supernatant Incubate->Supernatant Centrifuge Centrifuge to Remove Debris Supernatant->Centrifuge Assay Measure Cytokines (TNF-α, IL-6) by ELISA or Multiplex Centrifuge->Assay Data Data Analysis Assay->Data

Caption: Experimental workflow for this compound treatment of ex vivo human intestinal tissue.

References

Application Notes and Protocols for GSK583 Oral Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key component in the NOD1 and NOD2 signaling pathways of the innate immune system.[1] By targeting RIPK2, this compound effectively blocks the production of inflammatory cytokines, demonstrating potential as a therapeutic agent for inflammatory diseases.[1] These application notes provide a comprehensive overview of the oral bioavailability of this compound in preclinical rodent models, along with detailed protocols for its assessment. While this compound showed promise as a preclinical tool, its development as a clinical candidate was halted due to off-target effects on the hERG ion channel and inhibition of Cyp3A4.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the ATP pocket of RIPK2, preventing its activation. This action disrupts the downstream signaling cascade that normally leads to the production of pro-inflammatory cytokines.

Upon activation by bacterial peptidoglycans, NOD1 and NOD2 receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This complex then activates the TAK1 and IKK complexes, culminating in the activation of NF-κB and MAPK pathways. These pathways drive the transcription of genes encoding inflammatory cytokines such as TNF-α and IL-6. This compound's inhibition of RIPK2 effectively curtails this entire process.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits Ub Ubiquitination RIPK2->Ub Autophosphorylation & Polyubiquitination This compound This compound This compound->RIPK2 Inhibits TAK1_Complex TAK1 Complex Ub->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activates MAPK MAPK Pathway TAK1_Complex->MAPK Activates I_kB IκB IKK_Complex->I_kB Phosphorylates NF_kB NF-κB Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Activates I_kB->NF_kB Releases

Caption: NOD2-RIPK2 signaling cascade and the inhibitory action of this compound.

Oral Bioavailability in Preclinical Models

This compound has demonstrated moderate oral bioavailability in both rat and mouse models. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
ParameterValueUnits
Dose (Oral) 10mg/kg
Cmax 204ng/mL
Tmax 1.5h
AUC (0-24h) 1020ng*h/mL
Half-life (t½) 3.5h
Bioavailability (F%) 39%
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats
ParameterValueUnits
Dose (IV) 2mg/kg
AUC (0-24h) 523ng*h/mL
Half-life (t½) 3.0h
Clearance (CL) 64mL/min/kg
Volume of Distribution (Vdss) 12L/kg

Experimental Protocols

The following protocols outline the methodology for determining the oral bioavailability of this compound in a preclinical rat model.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Acclimatization Acclimatization of Rats Fasting Overnight Fasting Acclimatization->Fasting IV_Dosing Intravenous Administration (Tail Vein) Fasting->IV_Dosing Oral_Dosing Oral Gavage Fasting->Oral_Dosing Blood_Sampling Serial Blood Sampling (e.g., Saphenous Vein) IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LC_MS LC-MS/MS Analysis of This compound Concentration Storage->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LC_MS->PK_Analysis Bioavailability Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for a typical preclinical pharmacokinetic study.

Protocol 1: Preparation of Dosing Solutions

Materials:

  • This compound powder

  • Vehicle (e.g., 20% Captisol® in water)

  • Sterile water for injection

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Sterile vials

Procedure:

  • For Oral Administration (e.g., 10 mg/kg):

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder accurately.

    • In a sterile vial, add the vehicle to the this compound powder.

    • Vortex vigorously for 5-10 minutes to ensure a homogenous suspension.

    • If necessary, sonicate for 10-15 minutes to aid in dissolution/suspension.

    • Visually inspect for complete dissolution or a uniform suspension.

  • For Intravenous Administration (e.g., 2 mg/kg):

    • Follow steps 1.1 to 1.3, using a vehicle suitable for intravenous injection.

    • Ensure complete dissolution of this compound. If a suspension is formed, it is not suitable for IV administration.

    • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

Protocol 2: In Vivo Dosing and Blood Sampling in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing solutions (Oral and IV)

  • Oral gavage needles (18-20 gauge)

  • Syringes (1 mL)

  • Insulin syringes with 28-30 gauge needles (for IV injection)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Capillary tubes (for blood collection)

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Restraining device

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the facility for at least 3-5 days prior to the study.

    • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Weigh each animal on the day of the study to calculate the precise dosing volume.

  • Dosing:

    • Oral Administration:

      • Gently restrain the rat.

      • Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension.

    • Intravenous Administration:

      • Place the rat in a restraining device and warm the tail to dilate the lateral tail vein.

      • Administer the calculated volume of the this compound solution as a slow bolus injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via the saphenous or jugular vein. For terminal bleeds, cardiac puncture under deep anesthesia can be performed.

    • Immediately transfer the blood into microcentrifuge tubes containing anticoagulant.

    • Gently invert the tubes several times to mix.

  • Plasma Processing:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

Protocol 3: Bioanalytical Method for this compound Quantification

Materials:

  • High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Internal standard (IS)

  • Rat plasma samples, calibration standards, and quality control samples

  • Acetonitrile (for protein precipitation)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality controls on ice.

    • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 2-3 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the appropriate column and mobile phases.

    • Develop a gradient elution method to achieve optimal separation of this compound and the internal standard.

    • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of this compound and the IS using multiple reaction monitoring (MRM).

    • Inject the prepared samples and acquire the data.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated using non-compartmental analysis software.

    • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

References

Application Notes and Protocols for Measuring GSK583 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] this compound has demonstrated efficacy in blocking downstream signaling in cellular models, rodent in vivo models, and human ex vivo disease models.[5] However, its development as a clinical candidate has been hampered by off-target activity on the hERG ion channel and a suboptimal pharmacokinetic profile.[4][5] Nevertheless, this compound remains a valuable tool compound for preclinical research to validate the therapeutic potential of RIPK2 inhibition in various disease models.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two distinct and relevant disease models: a murine model of acute inflammation (muramyl dipeptide-induced peritonitis) and a human prostate cancer xenograft model.

Mechanism of Action and Signaling Pathway

Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways.[2][3] This results in the production of pro-inflammatory cytokines and chemokines. This compound acts as an ATP-competitive inhibitor of the RIPK2 kinase domain, thereby preventing its autophosphorylation and the subsequent downstream inflammatory response.[1][6]

RIPK2_Signaling_Pathway cluster_0 Bacterial Peptidoglycan (e.g., MDP) cluster_1 Cellular Cytoplasm PGN PGN NOD2 NOD2 PGN->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP Ubiquitination TAK1 TAK1 XIAP->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, KC) NFkB->Cytokines MAPK->Cytokines This compound This compound This compound->RIPK2 Inhibition

Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50Reference(s)
RIPK2 Kinase AssayHuman5 nM[1]
RIPK2 Kinase AssayRat2 nM[7]
MDP-stimulated TNF-α productionHuman Monocytes8 nM[1][2]
MDP-stimulated TNF-α productionHuman Whole Blood237 nM[1]
MDP-stimulated TNF-α productionRat Whole Blood133 nM[1]
TNF-α and IL-6 productionHuman Crohn's and Ulcerative Colitis Biopsies~200 nM[8]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesRouteKey ParametersReference(s)
RatOralLow clearance, moderate volume of distribution, moderate oral bioavailability (39%)[8][9]
MouseOralLow clearance, moderate volume of distribution, moderate oral bioavailability[8]

Table 3: In Vivo Pharmacodynamics of this compound

ModelSpeciesEndpointIC50 (derived from blood concentration)Reference(s)
MDP-induced PeritonitisRatSerum KC inhibition50 nM (20 ng/mL)[10]
MDP-induced PeritonitisMouseSerum KC inhibition and peritoneal neutrophil recruitment37 nM (15 ng/mL)[10]

Experimental Protocols

Protocol 1: Muramyl Dipeptide (MDP)-Induced Peritonitis in Mice

This model assesses the efficacy of this compound in an acute inflammatory setting driven by NOD2 activation.

MDP_Peritonitis_Workflow cluster_0 Experimental Workflow Acclimatization Animal Acclimatization (1 week) Dosing Oral Gavage: Vehicle or this compound (0.1, 1, 10 mg/kg) Acclimatization->Dosing t = -15 min Challenge MDP Challenge (i.p.) (30 µg/mouse) Dosing->Challenge t = 0 Sacrifice Sacrifice (4 hours post-MDP) Challenge->Sacrifice t = 4 h Collection Sample Collection: - Peritoneal Lavage - Blood (Cardiac Puncture) Sacrifice->Collection Analysis Endpoint Analysis: - Neutrophil Quantification (FACS) - Cytokine Measurement (ELISA) Collection->Analysis

Caption: Workflow for MDP-induced peritonitis model.

Materials:

  • Animals: Male Balb/c mice (8-10 weeks old).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in a vehicle such as 0.5% methylcellulose or 10% Captisol®.

  • Muramyl Dipeptide (MDP): Reconstitute in sterile, endotoxin-free phosphate-buffered saline (PBS).

  • Reagents for Peritoneal Lavage: Cold, sterile PBS.

  • Reagents for Flow Cytometry: Antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b), red blood cell lysis buffer, and FACS buffer.

  • Reagents for ELISA: Commercial ELISA kits for murine KC (CXCL1) and other relevant cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • This compound Administration: 15 minutes prior to MDP challenge, administer this compound (0.1, 1, or 10 mg/kg) or vehicle orally by gavage.[10]

  • MDP Challenge: Administer MDP (30 µg per mouse) via intraperitoneal (i.p.) injection.[10]

  • Sample Collection: At 4 hours post-MDP challenge, euthanize the mice.[10]

    • Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Keep the lavage fluid on ice.

    • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant for plasma separation.

  • Neutrophil Quantification by Flow Cytometry:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cell pellet in FACS buffer.

    • Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., PE-Ly6G and APC-CD11b).[8][11]

    • Acquire the samples on a flow cytometer and analyze the data to quantify the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells).[8][11]

  • Cytokine Measurement by ELISA:

    • Separate plasma from the collected blood by centrifugation.

    • Measure the concentration of KC and other pro-inflammatory cytokines in the plasma and/or peritoneal lavage fluid using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: Human Prostate Cancer Xenograft Model in Mice

This model evaluates the anti-tumor efficacy of this compound in a cancer context where RIPK2 has been implicated in disease progression.

Prostate_Cancer_Xenograft_Workflow cluster_0 Experimental Workflow CellCulture Prostate Cancer Cell Culture (e.g., 22Rv1) Implantation Subcutaneous Cell Implantation (e.g., 1x10^6 cells/mouse) CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization into Groups (Tumor volume ~100 mm³) TumorGrowth->Randomization Treatment Daily Oral Gavage: Vehicle or this compound (10 mg/kg) Randomization->Treatment Monitoring Continued Tumor Growth Monitoring and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint: - Tumor Volume - Tumor Weight - Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for prostate cancer xenograft model.

Materials:

  • Animals: Male immunodeficient mice (e.g., SCID/Beige or NSG), 6-8 weeks old.

  • Cell Lines: Human prostate cancer cell lines (e.g., 22Rv1) cultured in appropriate media.

  • This compound: Prepared for oral gavage as described in Protocol 1.

  • Matrigel: For co-injection with cancer cells.

  • Calipers: For measuring tumor dimensions.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest prostate cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).

    • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), or for Western blotting to assess the inhibition of RIPK2 signaling.

Conclusion

This compound serves as a critical pharmacological tool for investigating the in vivo roles of RIPK2. The detailed protocols provided herein offer a framework for assessing its efficacy in models of acute inflammation and cancer. Researchers should note the compound's known liabilities and consider these when interpreting results and planning further studies. While this compound itself may not be a clinical candidate, the data generated from its use can significantly contribute to the validation of RIPK2 as a therapeutic target and guide the development of next-generation inhibitors with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of GSK583 on the hERG Channel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the RIPK1 inhibitor, GSK583, on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target liability of this compound?

A1: The primary off-target liability of this compound is its potent inhibition of the hERG potassium channel.[1][2] This interaction is a significant concern as it can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[3][4] This cardiotoxic potential is what relegated this compound to a tool compound rather than a clinical drug candidate.[1][2]

Q2: What is the potency of this compound against the hERG channel compared to its intended target?

A2: this compound is a highly potent inhibitor of its intended target, RIP2 kinase, with an IC50 of approximately 5 nM.[2][5] However, it also demonstrates significant activity against the hERG channel, with a reported IC50 of 7445 nM (7.45 µM).[6][7] The therapeutic window between its on-target and off-target activity is considered too narrow for a viable drug candidate, with a desirable safety margin typically being greater than 100-fold.[1]

Q3: What structural features of this compound are responsible for its hERG activity?

A3: The hERG inhibitory activity of this compound is largely attributed to its physicochemical properties. Key contributing factors include its high lipophilicity (hydrophobicity) and the basicity of the quinoline N1 nitrogen in its chemical structure.[1] These features are common among many hERG channel blockers.[1]

Q4: How does this compound likely interact with the hERG channel?

A4: While a specific co-crystal structure of this compound bound to the hERG channel is not available, it is hypothesized to bind within the central cavity of the channel pore, a common binding site for many hERG inhibitors.[3] This binding is thought to be stabilized by interactions with key aromatic amino acid residues, such as tyrosine and phenylalanine, within the pore domain.[3] The positively charged (at physiological pH) quinoline nitrogen of this compound likely facilitates its entry into and interaction with the inner vestibule of the channel.

Troubleshooting Guide for In Vitro hERG Assays with this compound

This guide addresses common issues encountered during electrophysiological assessments of this compound's effects on hERG channels.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values for this compound 1. Compound Precipitation: this compound is lipophilic and may precipitate in aqueous solutions, especially at higher concentrations. 2. "Sticky" Compound Behavior: The compound may adhere to the perfusion system tubing. 3. Variable Seal Resistance: Poor or unstable giga-ohm seals can lead to leaky recordings and inaccurate current measurements.1. Solubility Check: Visually inspect solutions for any precipitation. Consider using a surfactant in the extracellular medium to improve solubility. 2. System Priming: Prime the perfusion system with the this compound solution before application to the cells. 3. Quality Control: Only use cells with a high and stable seal resistance (e.g., >1 GΩ) for analysis.
Current Rundown The amplitude of the hERG current decreases over the course of the experiment, even in the absence of a blocker.1. Use Perforated Patch-Clamp: This technique helps maintain the intracellular environment and can reduce rundown. 2. Include ATP in Internal Solution: Add Mg-ATP (e.g., 2-5 mM) to the intracellular solution to support channel function. 3. Time-Matched Vehicle Control: Run a parallel experiment with the vehicle (e.g., DMSO) to quantify the rundown and correct the this compound data accordingly.
Slow Onset of Block The inhibitory effect of this compound may take several minutes to reach a steady state.1. Increase Incubation Time: Ensure a sufficiently long application period for each concentration of this compound to allow for equilibrium to be reached. 2. Cumulative vs. Single Additions: For automated systems, cumulative additions can be faster, but for slow-binding compounds, single additions with washout periods may be more accurate.
High Variability Between Cells Different cells show a wide range of responses to the same concentration of this compound.1. Consistent Cell Culture: Use cells at a consistent passage number and confluency. 2. Stable Cell Line: Ensure the use of a validated stable cell line expressing hERG channels. 3. Increase 'n' Number: Increase the number of cells tested for each concentration to improve statistical power.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the on-target and off-target effects of this compound.

Parameter Target/Channel Value Reference(s)
IC50 RIP2 Kinase5 nM[2][5]
IC50 hERG Channel7445 nM (7.45 µM)[6][7]
Human Whole Blood IC50 RIP2 Kinase237 nM[1]

Experimental Protocols

Automated Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is a generalized procedure based on common practices for automated patch-clamp systems (e.g., QPatch, SyncroPatch) and is suitable for assessing the inhibitory effect of compounds like this compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO).

1. Cell Culture and Preparation:

  • Culture hERG-expressing cells in the recommended medium and conditions.

  • On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Ensure high cell viability (>90%).

2. Solutions:

  • Intracellular Solution (in mM): 120 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Test Solutions: Serially dilute the this compound stock solution in the extracellular solution to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

3. Automated Patch-Clamp Procedure:

  • Prime the system with the intracellular and extracellular solutions.

  • Load the cell suspension and the test compound plate.

  • Initiate the automated patch-clamp run, which includes:

    • Cell capture and sealing to achieve a giga-ohm seal.

    • Establishment of the whole-cell configuration.

    • Application of the voltage protocol.

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Depolarization step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

    • Repolarization step to -50 mV for 2-5 seconds to elicit the hERG tail current.

    • Repeat this protocol at regular intervals (e.g., every 15-20 seconds).

4. Data Acquisition and Analysis:

  • Record the hERG tail current amplitude during the repolarization step.

  • Establish a stable baseline recording in the extracellular solution.

  • Apply a vehicle control (e.g., 0.1% DMSO in extracellular solution) to assess any solvent effect and current rundown.

  • Sequentially apply increasing concentrations of this compound.

  • Measure the percentage of current inhibition at each concentration relative to the control.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

GSK583_hERG_Interaction Putative Interaction of this compound with the hERG Channel Pore hERG_channel hERG Channel Pore Inner Vestibule Selectivity Filter Aromatic_Residues Aromatic Residues (Tyr, Phe) This compound This compound This compound->hERG_channel:p_in This compound->Aromatic_Residues Hydrophobic & π-cation Interactions hERG_Screening_Workflow Experimental Workflow for hERG Screening start Start cell_prep Cell Preparation (hERG-expressing cell line) start->cell_prep solution_prep Solution Preparation (Intra/Extracellular, this compound) start->solution_prep patch_clamp Automated Patch-Clamp (e.g., QPatch) cell_prep->patch_clamp solution_prep->patch_clamp data_acq Data Acquisition (hERG tail current) patch_clamp->data_acq data_analysis Data Analysis (% Inhibition, IC50) data_acq->data_analysis end End data_analysis->end Logical_Relationship Logical Relationship of this compound's Off-Target Effect This compound This compound Properties Lipophilicity & Basic Nitrogen This compound->Properties hERG_Block hERG Channel Inhibition Properties->hERG_Block QT_Prolong QT Interval Prolongation hERG_Block->QT_Prolong Cardiotox Cardiotoxicity Risk (Torsades de Pointes) QT_Prolong->Cardiotox

References

GSK583 and CYP3A4 inhibition concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of GSK583, a potent RIPK2 inhibitor. A significant focus is placed on addressing the concerns related to its off-target inhibition of CYP3A4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 5 nM.[1][2] It functions by competing with ATP for the kinase's binding pocket.[3] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling following the activation of NOD1 and NOD2 pattern recognition receptors, which leads to the production of inflammatory cytokines.[4][5] this compound has been shown to effectively block downstream NOD2 signaling.[3]

Q2: What is the significance of the observed CYP3A4 inhibition by this compound?

While this compound demonstrates excellent kinase selectivity, it is also an inhibitor of the cytochrome P450 enzyme CYP3A4.[1][6] CYP3A4 is a critical enzyme involved in the metabolism of a large proportion of clinically used drugs.[7] Inhibition of CYP3A4 can lead to drug-drug interactions, potentially increasing the plasma concentrations of co-administered drugs to toxic levels.[7] This off-target activity was a primary reason why this compound was not pursued for further clinical development.[1][6][8]

Q3: What are the key quantitative parameters I should be aware of when using this compound?

For effective experimental design, it is crucial to consider the potency of this compound against its target and its off-target liabilities. The table below summarizes key IC50 values.

Quantitative Data Summary

Target/ParameterIC50 ValueSpecies/SystemReference
RIPK2 Kinase 5 nMHuman[1][2][9]
2 nMRat[10]
RIPK3 Kinase (binding affinity) 16 nMCell-free assay[1]
TNF-α & IL-6 Production ~200 nMExplant cultures[1][2]
MDP-stimulated TNF-α Production 8 nMPrimary human monocytes[1][2]
237 nMHuman whole blood[2]
133 nMRat whole blood[2]
hERG Ion Channel 7445 nM-[8]
CYP3A4 Inhibition Not explicitly quantified in public literature, but noted as a significant off-target effect.-[1][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variability in cellular potency (IC50) between experiments. 1. Cell type differences: Different cell lines or primary cells can have varying levels of RIPK2 expression and pathway activation. 2. Assay conditions: Differences in cell density, serum concentration, or stimulation time can impact results. 3. Compound stability: this compound may degrade under certain conditions.1. Characterize RIPK2 expression in your cell system. Use a consistent cell passage number. 2. Standardize all assay parameters. Optimize stimulation conditions for your specific cell type. 3. Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[2]
Unexpected off-target effects observed in my experiment. 1. CYP3A4 inhibition: If your experimental system expresses CYP3A4, or if you are using co-treatments that are CYP3A4 substrates, you may observe confounding effects. 2. hERG channel inhibition: At higher concentrations, this compound can inhibit the hERG channel, which is relevant for cardiotoxicity studies.[8]1. Use a lower concentration of this compound that is still effective for RIPK2 inhibition but minimizes CYP3A4 effects. Consider using a RIPK2 inhibitor with a better selectivity profile if available. If co-administering drugs, check if they are CYP3A4 substrates. 2. Be mindful of the hERG IC50 (7.4 µM) and keep experimental concentrations well below this value unless studying this specific effect.
Difficulty in achieving in vivo efficacy. 1. Pharmacokinetics: this compound has been reported to have a less than optimal pharmacokinetic profile, with moderate oral bioavailability and low clearance.[1][8] Blood concentrations may not be sustained above the IC50 for the desired duration.[3]1. Conduct pharmacokinetic studies in your animal model to determine the optimal dosing regimen. Consider alternative routes of administration to improve bioavailability. Monitor plasma concentrations of this compound.

Experimental Protocols

General Protocol for Assessing Cellular RIPK2 Inhibition

This protocol provides a general framework for evaluating the inhibitory effect of this compound on NOD2-mediated cytokine production in primary human monocytes.

  • Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs). Culture the monocytes in an appropriate medium.

  • Inhibitor Pre-treatment: Pre-treat the monocytes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.[1] Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a NOD2 ligand, such as Muramyl Dipeptide (MDP), for 6 hours to induce cytokine production.[1]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a relevant cytokine, such as TNF-α, using an immunoassay (e.g., ELISA).[1]

  • Data Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

General Protocol for In Vitro CYP3A4 Inhibition Assay (Fluorometric)

This protocol outlines a general method to assess the potential of this compound to inhibit CYP3A4 activity.

  • Reagent Preparation: Prepare a reaction buffer, a NADPH generating system, a fluorogenic CYP3A4 substrate, and human liver microsomes. Prepare a stock solution of this compound and a known CYP3A4 inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., acetonitrile or DMSO, ensuring the final concentration in the assay is low, <1%).[7][11]

  • Incubation: In a 96-well plate, combine the human liver microsomes, this compound at various concentrations (or the positive control inhibitor), and the reaction buffer. Pre-incubate for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH generating system and the fluorogenic CYP3A4 substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[11]

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand NOD2 NOD2 Ligand->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates This compound This compound (Inhibitor) This compound->RIPK2 Inhibits IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Gene_Expression Gene_Expression NF_kB->Gene_Expression Translocates & Initiates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Gene_Expression->Pro_inflammatory_Cytokines Leads to

Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_CYP3A4_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagents: - Human Liver Microsomes - this compound dilutions - NADPH generating system - Fluorogenic substrate Pre_incubation Pre-incubate Microsomes with this compound at 37°C Prepare_Reagents->Pre_incubation Reaction_Start Initiate reaction with NADPH and substrate Pre_incubation->Reaction_Start Measure_Fluorescence Measure fluorescence (Ex/Em = 535/587 nm) Reaction_Start->Measure_Fluorescence Data_Analysis Calculate % Inhibition and determine IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for assessing this compound-mediated CYP3A4 inhibition.

Logical_Relationship_this compound This compound This compound RIPK2_Inhibition RIPK2 Inhibition (Primary Target) This compound->RIPK2_Inhibition leads to CYP3A4_Inhibition CYP3A4 Inhibition (Off-Target) This compound->CYP3A4_Inhibition also leads to hERG_Inhibition hERG Inhibition (Off-Target) This compound->hERG_Inhibition also leads to Reduced_Inflammation Reduced Pro-inflammatory Cytokine Production RIPK2_Inhibition->Reduced_Inflammation results in Drug_Drug_Interactions Potential for Drug-Drug Interactions CYP3A4_Inhibition->Drug_Drug_Interactions can cause Limited_Clinical_Utility Limited Clinical Utility hERG_Inhibition->Limited_Clinical_Utility contributes to Drug_Drug_Interactions->Limited_Clinical_Utility contributes to

Caption: Logical relationship of this compound's on-target and off-target effects.

References

Technical Support Center: Optimizing GSK583 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK583 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3][4][5][6] It is crucial to note that this compound targets RIPK2, not RIPK1.

Q2: What is the mechanism of action of this compound?

This compound acts as an ATP-competitive inhibitor of RIPK2 kinase.[7][8][9] By binding to the ATP pocket of RIPK2, it prevents the transfer of phosphate groups, thereby inhibiting its kinase activity and downstream signaling. Some studies suggest that potent RIPK2 inhibitors like this compound can also function by blocking the interaction between RIPK2 and XIAP, which is crucial for NOD2 signaling.[10][11]

Q3: What is the recommended starting concentration for this compound in cellular assays?

A recommended starting concentration for cellular use is approximately 200 nM.[3] However, the optimal concentration will vary depending on the cell type, assay conditions, and the specific endpoint being measured. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[3][4][5][6] For example, it can be dissolved in DMSO at a concentration of up to 79 mg/mL (198.26 mM).[3][4] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in culture medium for your experiments. To avoid precipitation, it is advisable to first dilute the DMSO stock in a small volume of culture medium before adding it to the final culture volume. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year.[1][3] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Q5: I am not observing the expected inhibition of cytokine production with this compound. What could be the issue?

Several factors could contribute to a lack of inhibitory effect:

  • Incorrect Target Pathway Activation: this compound specifically inhibits the RIPK2-dependent signaling pathway, which is downstream of NOD1 and NOD2 receptors. If your experimental system activates inflammatory pathways that are independent of RIPK2 (e.g., through most Toll-like receptors or cytokine receptors like TNFR), this compound will show little to no effect. Ensure you are using a specific NOD1 or NOD2 agonist, such as muramyl dipeptide (MDP) for NOD2, to activate the correct pathway.

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types and assay conditions. Perform a dose-response curve to determine the IC50 in your specific system.

  • Compound Stability and Solubility: this compound may precipitate out of solution if not prepared correctly. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity and compound precipitation.

  • Cell Health: Poor cell viability or health can affect signaling pathways and the response to inhibitors. Ensure your cells are healthy and growing optimally.

Q6: I am observing off-target effects or cellular toxicity. How can I mitigate this?

While this compound is highly selective for RIPK2, some off-target activities have been reported, including inhibition of the hERG channel and Cyp3A4.[3][9][12] To minimize off-target effects:

  • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives you the desired level of RIPK2 inhibition.

  • Control Experiments: Include appropriate controls in your experiments. This should include vehicle-only (DMSO) controls and potentially a negative control compound that is structurally related but inactive against RIPK2.

  • Confirm Specificity: To confirm that the observed effects are due to RIPK2 inhibition, you can perform rescue experiments by overexpressing a drug-resistant mutant of RIPK2 or use siRNA to knock down RIPK2 and observe if the effect is similar to this compound treatment.

Q7: My experimental results are inconsistent. What are some common causes of variability?

Inconsistent results in in vitro assays can arise from several sources:

  • Reagent Variability: Use high-quality, fresh reagents. The purity of ATP, substrates, and buffers can impact kinase activity.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Inconsistent Cell Density: Plate cells at a consistent density for all experiments, as cell confluency can affect signaling responses.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTarget/StimulusCell Line/SystemIC50Reference(s)
Biochemical (Fluorescence Polarization)Human RIPK2Cell-free5 nM[1][2][5][6]
Biochemical (Fluorescence Polarization)Rat RIPK2Cell-free2 nM[5][6]
Cellular (TNFα Production)MDPPrimary Human Monocytes8 nM[1][3]
Cellular (TNFα & IL-6 Production)SpontaneousHuman Crohn's Disease & Ulcerative Colitis Biopsy Explants~200 nM[2][3][13]
Cellular (TNFα Production)MDPHuman Whole Blood237 nM[1][13]
Cellular (KC Production)MDPRat Whole Blood133 nM[1]

Table 2: Off-Target Activity of this compound

Off-TargetAssay TypeIC50Reference(s)
RIPK3Biochemical (Fluorescence Polarization)16 nM[3][12]
hERGElectrophysiology7.45 µM[12]
Cyp3A4Fluorescence5 µM[12]

Experimental Protocols

Protocol: Inhibition of MDP-induced TNFα Production in Human Monocytes

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting NOD2-mediated cytokine production.

Materials:

  • Primary human monocytes

  • RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound (stock solution in DMSO)

  • Muramyl dipeptide (MDP) (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • Human TNFα ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium from your DMSO stock. The final DMSO concentration in the well should not exceed 0.1%. Include a vehicle control (DMSO only).

  • Inhibitor Pre-incubation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the cells. Pre-incubate for 30 minutes at 37°C.[3]

  • Stimulation: Prepare a working solution of MDP in complete RPMI-1640 medium. Add 10 µL of the MDP solution to each well to achieve a final concentration of 1 µg/mL.[12] For the unstimulated control wells, add 10 µL of medium.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[3]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Measurement: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNFα production for each this compound concentration relative to the vehicle-treated, MDP-stimulated control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Autophosphorylation & Polyubiquitination This compound This compound This compound->RIPK2 Inhibition TAK1 TAK1 Ub->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK TAK1->MAPK Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression Translocation Cytokines Cytokines (TNFα, IL-6) Gene_Expression->Cytokines

Caption: NOD2 Signaling Pathway and this compound Inhibition.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis plate_cells 1. Plate Human Monocytes (1x10^5 cells/well) prepare_this compound 2. Prepare Serial Dilutions of this compound plate_cells->prepare_this compound pre_incubate 3. Pre-incubate Cells with This compound (30 min) prepare_this compound->pre_incubate stimulate 4. Stimulate with MDP (1 µg/mL) pre_incubate->stimulate incubate 5. Incubate for 6 hours stimulate->incubate collect_supernatant 6. Collect Supernatant incubate->collect_supernatant elisa 7. Measure TNFα via ELISA collect_supernatant->elisa analyze_data 8. Analyze Data and Determine IC50 elisa->analyze_data

Caption: Workflow for a this compound In Vitro Cytokine Assay.

References

GSK583 Technical Support Center: Troubleshooting Guides and FAQs for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using GSK583 in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of RIPK2 to block its kinase activity.[3] This inhibition prevents the downstream signaling cascades that are activated by NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.

Q2: What are the key applications of this compound in cell-based assays?

This compound is primarily used to investigate the role of the NOD1/2-RIPK2 signaling pathway in inflammatory responses. Common applications include:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to NOD1/2 ligands (e.g., MDP).[1][2][4]

  • Studying the involvement of RIPK2 in autoimmune and inflammatory disease models.

  • Elucidating the cellular pathways regulated by RIPK2 activation.

Q3: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a starting point for most cell-based assays is in the low nanomolar to low micromolar range. A recommended concentration for cellular use is around 200 nM.[3] It has been shown that this compound completely inhibits NOD1- or NOD2-mediated cytokine production at a concentration of 1 µM.[1][3]

Q4: Is this compound known to have off-target effects?

Yes, while this compound is highly selective for RIPK2, it has been shown to inhibit the hERG ion channel and the cytochrome P450 enzyme Cyp3A4.[1] This is an important consideration, as hERG inhibition can have cardiotoxic effects and Cyp3A4 inhibition can alter the metabolism of other compounds. This compound also shows binding affinity for RIPK3, but it does not functionally inhibit RIPK3-dependent necroptosis in cellular assays at concentrations up to 10 µM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference(s)
Human RIPK2Cell-free assay5 nM[1][2]
Rat RIPK2Cell-free assay2 nM
Human RIPK3Cell-free assay16 nM[1]

Table 2: Cellular Activity of this compound

AssayCell TypeEffectIC50 / ConcentrationReference(s)
MDP-stimulated TNF-α productionPrimary human monocytesInhibition8 nM[1]
TNF-α and IL-6 productionHuman Crohn's Disease and Ulcerative Colitis biopsy explantsInhibition~200 nM[1][4]
MDP-induced TNF-α productionHuman whole bloodInhibition237 nM[2]
RIPK3-dependent necroptosisCellular assayNo inhibitionUp to 10 µM[1]

Table 3: Off-Target Activity of this compound

Off-TargetAssay TypeIC50Reference(s)
hERG ion channelElectrophysiology7.45 µM[3]
Cyp3A4Fluorescence-based5 µM[3]

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

This protocol can be used to assess the general cytotoxicity of this compound on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Low Cell Viability

  • Possible Cause 1: this compound Concentration is too high.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 10 nM - 1 µM). Remember that this compound shows little to no necroptotic activity up to 10 µM.[1]

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: Consider the known off-target effects on the hERG channel and Cyp3A4.[1] If your cells are sensitive to these types of inhibitors, you may observe toxicity. If possible, use a control compound with a different mechanism of action to see if the effect is specific to RIPK2 inhibition.

  • Possible Cause 3: Solvent (DMSO) toxicity.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess the toxicity of the solvent on your cells.

  • Possible Cause 4: Compound precipitation.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, prepare a fresh dilution from the stock solution. Ensure the stock solution is properly dissolved.

Issue 2: Inconsistent or No Inhibition of RIPK2 Signaling

  • Possible Cause 1: Incorrect this compound concentration.

    • Troubleshooting Step: Verify the dilution calculations and ensure the final concentration is within the effective range (see Table 2). Perform a dose-response experiment to confirm the IC50 in your assay system.

  • Possible Cause 2: Inactive compound.

    • Troubleshooting Step: Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C). Prepare a fresh aliquot from a new stock.

  • Possible Cause 3: Cell line does not have a functional NOD/RIPK2 pathway.

    • Troubleshooting Step: Confirm that your cell line expresses NOD1/2 and RIPK2 and that the pathway is functional by using a known agonist (e.g., MDP for NOD2) and measuring a downstream readout (e.g., TNF-α production).

  • Possible Cause 4: Insufficient pre-incubation time.

    • Troubleshooting Step: For optimal inhibition, pre-incubate the cells with this compound before adding the agonist. A pre-incubation time of 30 minutes is often sufficient.[1]

Issue 3: Solubility Problems

  • Possible Cause 1: Precipitation in aqueous solutions.

    • Troubleshooting Step: this compound is typically dissolved in DMSO to make a high-concentration stock solution. When diluting into aqueous cell culture medium, rapid addition can sometimes cause precipitation. To avoid this, first, make an intermediate dilution of the DMSO stock in a small volume of medium, vortex gently, and then add this to the final volume of medium.

  • Possible Cause 2: Incorrect solvent.

    • Troubleshooting Step: Use high-quality, anhydrous DMSO for preparing the stock solution.

Visualizations

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK Complex IKK Complex TAK1->IKK Complex Activation NF-kB NF-kB IKK Complex->NF-kB Activation Gene Transcription Gene Transcription NF-kB->Gene Transcription Translocation This compound This compound This compound->RIPK2 Inhibition

Caption: Simplified NOD/RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Cells in Plate B 2. Pre-incubate with this compound (or vehicle control) A->B C 3. Stimulate with NOD1/2 Agonist (e.g., MDP) B->C D 4. Incubate for a defined period C->D E 5. Assay for Downstream Readout (e.g., Cytokine ELISA, Cell Viability) D->E F 6. Data Analysis E->F Troubleshooting_Tree Start Unexpected Cell Death? Concentration Is this compound concentration > 10 µM? Start->Concentration Yes DMSO Is DMSO concentration > 0.1%? Concentration->DMSO No Solution1 Lower this compound concentration. Perform dose-response. Concentration->Solution1 Yes OffTarget Are cells sensitive to hERG/Cyp3A4 inhibition? DMSO->OffTarget No Solution2 Reduce DMSO concentration. DMSO->Solution2 Yes Solution3 Consider alternative inhibitors or use lower concentrations. OffTarget->Solution3 Yes End No obvious cause. Perform full cytotoxicity panel. OffTarget->End No

References

Technical Support Center: GSK583

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK583. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to help ensure the integrity and reproducibility of your results.

This compound Overview

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD1 and NOD2 pathway.[1][2] It is a valuable tool for studying the role of RIPK2 in innate immunity and inflammatory diseases. This compound has been shown to block the production of inflammatory cytokines, such as TNF-α and IL-6, in response to NOD1/2 activation.[1][3]

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₉FN₄O₂S[1][2]
Molecular Weight 398.5 g/mol [1]
CAS Number 1346547-00-9[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to 4 years.[1] For shorter periods, storage at +4°C is also acceptable.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4] It is also soluble in ethanol.[4]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound is provided in the table below. Please note that sonication may be required to achieve the maximum solubility.[4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 45112.94[4]
Ethanol 2767.76[4]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 6 months.[5]

Q5: Can I dilute my this compound DMSO stock solution directly into aqueous media?

A5: To avoid precipitation, it is recommended to first perform a serial dilution of the DMSO stock solution in DMSO to an intermediate concentration before adding it to your aqueous buffer or cell culture medium.[4] Pre-warming the medium and the diluted compound to 37°C can also help prevent precipitation.[4]

Troubleshooting Guide: this compound Degradation in Solution

While specific degradation pathways for this compound have not been extensively published, its chemical structure, containing sulfonamide, quinoline, and indazole moieties, provides clues to potential instabilities. This guide offers troubleshooting advice for common issues related to this compound degradation.

Issue 1: Loss of this compound activity in experiments.

  • Potential Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Check Solution Age and Storage: Ensure that your this compound stock solution is within the recommended storage period and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

    • Evaluate pH of the Medium: this compound contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions. If your experimental medium has a low pH, consider buffering it to a neutral pH if the experimental design allows.

    • Protect from Light: The quinoline and indazole rings in this compound may be susceptible to photodegradation. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubations.

    • Minimize Exposure to High Temperatures: While short incubations at 37°C are standard for cell-based assays, prolonged exposure to elevated temperatures could accelerate degradation. If possible, minimize the duration of high-temperature incubations.

    • Assess for Oxidative Stress: Although not specifically documented for this compound, consider if your experimental system generates reactive oxygen species, which could potentially degrade the molecule.

Issue 2: Precipitation of this compound in aqueous solution.

  • Potential Cause: Poor solubility or precipitation of the compound upon dilution from a DMSO stock.

  • Troubleshooting Steps:

    • Follow Recommended Dilution Procedure: As mentioned in the FAQs, avoid diluting the high-concentration DMSO stock directly into your aqueous medium. Perform an intermediate dilution step in DMSO.[4]

    • Pre-warm Solutions: Before mixing, warm both the diluted this compound solution and the aqueous medium to 37°C to increase solubility and prevent precipitation.[4]

    • Sonication: If precipitation occurs, gentle sonication in a water bath can help to redissolve the compound.[4]

    • Check Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous medium.

    • Limit DMSO Concentration: High concentrations of DMSO in the final working solution can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%.

Logical Troubleshooting Workflow

A logical workflow for troubleshooting common issues with this compound.

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent cells with this compound. Concentrations and incubation times should be optimized for your specific cell type and experimental question.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding:

    • Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in sterile DMSO to create an intermediate stock (e.g., 1 mM).

    • Further dilute the intermediate stock into pre-warmed (37°C) cell culture medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • After the incubation period, proceed with your downstream analysis (e.g., collection of cell lysates for western blotting, supernatant for cytokine analysis, or RNA extraction for qPCR).

Signaling Pathway

NOD2-RIPK2 Signaling Pathway

This compound is a selective inhibitor of RIPK2, a crucial kinase in the NOD2 signaling pathway. Understanding this pathway is essential for interpreting the effects of this compound in your experiments.

nod2_ripk2_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates RIPK2->RIPK2 Ub Ubiquitination RIPK2->Ub Undergoes This compound This compound This compound->RIPK2 Inhibits TAK1 TAK1 Complex Ub->TAK1 Activates IKK IKK Complex Ub->IKK Activates MAPK MAPK Cascade (p38, JNK, ERK) TAK1->MAPK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Gene_Expression Translocates & Activates MAPK->Gene_Expression Activates Transcription Factors

The NOD2-RIPK2 signaling cascade and the point of inhibition by this compound.

References

Validation & Comparative

A Head-to-Head Comparison of GSK583 and WEHI-345 for RIPK2 Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for validating novel therapeutic targets. This guide provides a comprehensive, data-driven comparison of two widely used RIPK2 kinase inhibitors: GSK583 and WEHI-345. By presenting key experimental data, detailed protocols, and visual aids, this document aims to facilitate an informed decision for your research needs.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD1 and NOD2 pattern recognition receptors. Its role in activating pro-inflammatory pathways, such as NF-κB and MAPK signaling, has positioned it as an attractive therapeutic target for a range of inflammatory and autoimmune diseases. This compound and WEHI-345 have emerged as valuable tool compounds for interrogating RIPK2 function. This guide will objectively compare their performance based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and WEHI-345, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency and Binding Affinity

ParameterThis compoundWEHI-345Reference(s)
RIPK2 IC50 5 nM130 nM[1][2]
RIPK2 Kd Not Reported46 nM[1]

Table 2: Cellular Activity

AssayCell TypeThis compound IC50WEHI-345 IC50Reference(s)
MDP-stimulated TNFα production Human Monocytes18 nMNot ReportedN/A
MDP-stimulated IL-8 production HEK293 cells8 nMNot ReportedN/A
MDP-induced TNF/IL-6 transcription BMDMsNot ReportedEffective at 500 nM[2]
MDP-induced NF-κB target gene transcription THP-1 cellsNot ReportedEffective at 500 nM[2]

Table 3: Kinase Selectivity

CompoundKinase Panel SizeKey Off-TargetsReference(s)
This compound 300 kinasesp38α, VEGFR2 (inhibited by ~30% at 1 µM)[3]
WEHI-345 92 kinasesKIT, RET, PDGFRβ, SRC (>90% inhibition at 1 µM)[4]

Table 4: Off-Target Liabilities

CompoundOff-TargetEffectReference(s)
This compound hERG ion channelPotent inhibition[5]
WEHI-345 Not ReportedNot ReportedN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the measurement of RIPK2 kinase activity and its inhibition by test compounds using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Test compounds (this compound, WEHI-345)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).[6]

  • Add 2 µL of RIPK2 enzyme solution to each well.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).[6]

  • Incubate the reaction at room temperature for 60 minutes.[6]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[6]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: MDP-Stimulated TNFα Production in Human Monocytes

This protocol describes the measurement of the inhibitory effect of test compounds on the production of TNFα from primary human monocytes stimulated with the NOD2 ligand, muramyl dipeptide (MDP).

Materials:

  • Primary human monocytes

  • RPMI-1640 medium supplemented with 10% FBS

  • Muramyl dipeptide (MDP)

  • Test compounds (this compound, WEHI-345)

  • LPS (optional, as a control for TLR4 stimulation)

  • Human TNFα ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.[7]

  • Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 30-60 minutes.

  • Stimulate the cells with MDP (e.g., 5 µg/mL) for 6-24 hours at 37°C in a CO2 incubator.[7]

  • After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess the direct engagement of a test compound with its target protein (RIPK2) in a cellular context, based on the principle of ligand-induced thermal stabilization.

Materials:

  • Adherent cells expressing RIPK2 (e.g., HEK293)

  • Cell culture medium

  • Test compounds (this compound, WEHI-345)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Apparatus for protein quantification (e.g., Western blot)

Procedure:

  • Culture cells to near confluency.

  • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1-2 hours) at 37°C.[8]

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[8]

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by a cooling step.[8]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble RIPK2 in the supernatant for each temperature point using Western blotting or another protein quantification method.

  • Plot the amount of soluble RIPK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD-like receptor signaling cascade.

RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP/iE-DAP (Bacterial Peptidoglycan) NOD1_NOD2 NOD1/NOD2 MDP->NOD1_NOD2 binds RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits via CARD-CARD XIAP XIAP/cIAPs (E3 Ligases) RIPK2->XIAP recruits Ub Ubiquitination (K63, M1) XIAP->RIPK2 polyubiquitinates TAK1_complex TAK1/TABs Ub->TAK1_complex activates IKK_complex IKKα/β/γ Ub->IKK_complex activates MAPKs MAPKs (p38, JNK, ERK) TAK1_complex->MAPKs phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Inflammatory_Genes Pro-inflammatory Gene Transcription (TNFα, IL-6, IL-8) NFκB->Inflammatory_Genes translocates & activates MAPKs->Inflammatory_Genes activates transcription factors This compound This compound This compound->RIPK2 inhibits kinase activity WEHI-345 WEHI-345 WEHI-345->RIPK2 inhibits kinase activity

Caption: RIPK2 signaling cascade initiated by NOD1/NOD2 activation.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of a RIPK2 inhibitor.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound/WEHI-345 Incubate_Inhibitor Incubate RIPK2 with inhibitor or vehicle Compound_Dilution->Incubate_Inhibitor Reagent_Prep Prepare RIPK2 enzyme, substrate, and ATP solutions Reagent_Prep->Incubate_Inhibitor Start_Reaction Initiate kinase reaction with ATP and substrate Incubate_Inhibitor->Start_Reaction Stop_Reaction Stop reaction and detect signal (e.g., ADP-Glo) Start_Reaction->Stop_Reaction Measure_Signal Measure luminescence or fluorescence Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate percent inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Generate dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to the Efficacy of RIPK2 Inhibitors: GSK583 vs. GSK2983559

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent RIPK2 inhibitors, GSK583 and GSK2983559, supported by experimental data. Both compounds are potent inhibitors of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway, which plays a crucial role in innate immunity and inflammatory responses.

Executive Summary

This compound and the active metabolite of GSK2983559 (GSK559) are both potent inhibitors of RIPK2 kinase activity. However, a critical distinction in their mechanism of action lies in their ability to disrupt the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), a crucial step for downstream signaling. Experimental data reveals that while this compound effectively blocks the RIPK2-XIAP interaction, GSK559 does not. This fundamental difference has significant implications for their overall efficacy in modulating inflammatory responses. GSK2983559 was developed as a successor to this compound to improve upon its pharmacokinetic profile and off-target effects, leading to its advancement into clinical trials.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and the active metabolite of GSK2983559.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundGSK2983559 (active metabolite)Reference(s)
RIPK2 Kinase Inhibition (IC50) 5 nMSimilar to this compound[2]
RIPK2-XIAP Interaction Inhibition (IC50) 26.22 nMNo inhibition observed[2]
MDP-stimulated TNFα production in human monocytes (IC50) 8 nMNot explicitly stated in direct comparison[2]
MDP-stimulated IL-8 production in THP-1 cells (IC50) Not explicitly stated1.34 nM (for prodrug GSK2983559)[3]
TNFα and IL-6 production in human Crohn's and Ulcerative Colitis biopsy assays (IC50) ~200 nMNot explicitly stated[4]

Table 2: Pharmacokinetic and Safety Profile

ParameterThis compoundGSK2983559Reference(s)
hERG Ion Channel Activity Active, presenting a potential liabilityReduced hERG activity[1]
Pharmacokinetic/Pharmacodynamic (PK/PD) Profile PoorImproved cross-species pharmacokinetics[4]
Clinical Development Preclinical tool compoundAdvanced to clinical trials (terminated)[4][5]

Signaling Pathway and Mechanism of Action

This compound and GSK2983559 are both type I ATP-competitive kinase inhibitors that target the ATP-binding pocket of RIPK2.[6] The canonical signaling pathway initiated by NOD2 activation is depicted below.

RIPK2_Signaling_Pathway cluster_activation Cellular Activation cluster_complex_formation Signalosome Assembly cluster_downstream Downstream Signaling cluster_inhibition Inhibitor Action MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP Interaction Ub K63/M1 Ubiquitination XIAP->Ub TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex Ub->IKK MAPK MAPK Activation TAK1->MAPK NF-kB NF-κB Activation IKK->NF-kB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NF-kB->Cytokines MAPK->Cytokines This compound This compound This compound->RIPK2 Inhibits Kinase Activity This compound->XIAP Blocks Interaction GSK2983559 GSK2983559 (active metabolite) GSK2983559->RIPK2 Inhibits Kinase Activity

Caption: RIPK2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the kinase activity of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_steps Assay Steps Reagents Reagents: - Purified full-length RIPK2 - Fluorescently labeled ATP-competitive ligand - Test compounds (this compound/GSK2983559) - Assay Buffer Plate 384-well non-binding plate Step1 1. Add RIPK2 and fluorescent ligand to wells Step2 2. Add serial dilutions of test compounds Step1->Step2 Step3 3. Incubate at room temperature (e.g., 30 min) Step2->Step3 Step4 4. Measure fluorescence polarization Step3->Step4 Step5 5. Calculate % inhibition and IC50 values Step4->Step5

Caption: Workflow for the Fluorescence Polarization Assay.

Methodology: A fluorescent polarization (FP)-based binding assay is utilized to quantify the interaction of test compounds with the ATP binding pocket of RIPK2.[2] The assay is typically performed in a 384-well plate format.[7] Purified, full-length FLAG-His tagged RIPK2 is used. A fluorescently labeled, reversible ATP-competitive ligand is added at a constant concentration. Test compounds (this compound or GSK2983559 active metabolite) are serially diluted and added to the wells. Following a 30-minute incubation at room temperature to reach binding equilibrium, the fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7] The percentage of inhibition is calculated based on the observed polarization values, and IC50 values are determined from the resulting dose-response curves.[7]

RIPK2-XIAP Interaction Assay (NanoBiT®)

This live-cell assay measures the proximity of RIPK2 and XIAP to assess the ability of inhibitors to disrupt their interaction.

NanoBiT_Assay_Workflow cluster_prep Cell Line and Reagent Preparation cluster_steps Assay Procedure Cells Caco-2 cells co-expressing: - LgBiT-RIPK2 fusion protein - XIAP-smBiT fusion protein Compounds Test compounds (this compound/GSK559) Reagent Nano-Glo® Live Cell Assay System Step1 1. Plate engineered Caco-2 cells Step2 2. Treat cells with varying concentrations of inhibitors Step1->Step2 Step3 3. Incubate for 2 hours Step2->Step3 Step4 4. Add Nano-Glo® substrate Step3->Step4 Step5 5. Measure luminescence Step4->Step5 Step6 6. Plot % inhibition vs. log[inhibitor] and determine IC50 Step5->Step6

Caption: Workflow for the RIPK2-XIAP NanoBiT® Assay.

Methodology: The NanoBiT® Protein:Protein Interaction System is employed to measure the interaction between RIPK2 and XIAP in live cells.[2] Caco-2 cells are engineered to co-express RIPK2 fused to the Large BiT (LgBiT) subunit and XIAP fused to the Small BiT (smBiT) subunit of the NanoLuc® luciferase.[2] These cells are plated in 96-well plates. The cells are then treated with varying concentrations of this compound or its analogue for 2 hours.[2] Following incubation, the Nano-Glo® Live Cell Assay reagent, which contains the substrate, is added to the wells. The luminescence, which is proportional to the extent of RIPK2-XIAP interaction, is measured using a plate reader. The percentage of inhibition of the NanoBiT signal is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

MDP-Stimulated Cytokine Production in Human Monocytes

This cellular assay evaluates the efficacy of the inhibitors in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine production.

Cytokine_Assay_Workflow cluster_prep Cell and Reagent Preparation cluster_steps Experimental Procedure Cells Primary human monocytes or THP-1 cells Stimulus MDP (NOD2 agonist) Inhibitors This compound / GSK2983559 Step1 1. Pre-incubate cells with inhibitors for 30 min Step2 2. Stimulate cells with MDP (e.g., 10 µg/mL) Step1->Step2 Step3 3. Incubate for 6-24 hours at 37°C Step2->Step3 Step4 4. Collect cell supernatants Step3->Step4 Step5 5. Measure TNFα/IL-8 concentration by ELISA Step4->Step5 Step6 6. Calculate IC50 values Step5->Step6

Caption: Workflow for MDP-Stimulated Cytokine Assay.

Methodology: Primary human monocytes or the human monocytic cell line THP-1 are used.[2][3] Cells are pre-incubated with various concentrations of this compound or GSK2983559 for 30 minutes.[2] Subsequently, the cells are stimulated with muramyl dipeptide (MDP), a NOD2 ligand (e.g., at 10 µg/mL), to induce a pro-inflammatory response.[8] After an incubation period of 6 to 24 hours at 37°C, the cell culture supernatants are collected.[2][8] The concentration of pro-inflammatory cytokines, such as TNFα or IL-8, in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated from the dose-response curves.

In Vivo Efficacy in a TNBS-Induced Colitis Mouse Model

This in vivo model assesses the therapeutic potential of the inhibitors in a mouse model of inflammatory bowel disease.

Colitis_Model_Workflow cluster_induction Colitis Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Mice Female CD-1 or other suitable mouse strain Induction Intrarectal administration of TNBS in ethanol Treatment Oral administration of GSK2983559 (e.g., 7.5 and 145 mg/kg b.i.d) or vehicle Induction->Treatment Monitoring Daily monitoring of: - Body weight - Stool consistency - Presence of blood Sacrifice Sacrifice mice at study endpoint (e.g., day 5-7) Monitoring->Sacrifice Analysis - Colon length and weight - Macroscopic and histological scoring of inflammation - Myeloperoxidase (MPO) activity - Cytokine levels in colon tissue Sacrifice->Analysis

Caption: Workflow for TNBS-Induced Colitis Model.

Methodology: Colitis is induced in mice, for instance, female CD-1 mice, by a single intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol.[5][9] Mice are then treated with GSK2983559, typically via oral gavage, at varying doses (e.g., 7.5 and 145 mg/kg, twice daily).[5] Control groups receive a vehicle. The progression of colitis is monitored daily by assessing body weight, stool consistency, and the presence of fecal blood. At the end of the study (e.g., after 5-7 days), the mice are euthanized, and the colons are collected.[5] Efficacy is evaluated by measuring colon length and weight, macroscopic scoring of damage, histological analysis of inflammation, and biochemical markers of inflammation such as myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[5]

Conclusion

Both this compound and GSK2983559 are potent inhibitors of RIPK2 kinase activity. However, their differential effects on the RIPK2-XIAP protein-protein interaction represent a key mechanistic distinction. This compound's ability to block this interaction provides an additional layer of inhibition on the NOD2 signaling pathway. GSK2983559, while not demonstrating this secondary mechanism, was developed to have a more favorable pharmacokinetic and safety profile, which allowed for its progression into clinical studies. The choice between these compounds for research purposes will depend on the specific scientific question being addressed, with this compound being a valuable tool to probe the role of the RIPK2-XIAP interaction and GSK2983559 representing a more drug-like molecule for in vivo studies.

References

GSK583: A Potent Tool for Unraveling the NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Selective RIPK2 Inhibitor for Researchers, Scientists, and Drug Development Professionals

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway is a critical component of the innate immune system, playing a key role in the recognition of bacterial peptidoglycan and the subsequent inflammatory response. Dysregulation of this pathway has been implicated in a range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Validating the NOD2 pathway and identifying potential therapeutic modulators requires highly specific and potent tool compounds. GSK583, a selective inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial downstream kinase in the NOD2 pathway, has emerged as a valuable chemical probe for this purpose.

This guide provides a comprehensive comparison of this compound with other commonly used tool compounds for NOD2 pathway validation, supported by experimental data and detailed protocols.

Performance Comparison of NOD2 Pathway Inhibitors

This compound demonstrates high potency in inhibiting RIPK2 and downstream cellular responses. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two other well-characterized RIPK2 inhibitors, WEHI-345 and Ponatinib.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human RIPK2In vitro binding5[1]
MDP-stimulated TNF-α production (human monocytes)Cellular8.0[1]
MDP-stimulated TNF-α production (human whole blood)Cellular237[1]
WEHI-345 RIPK2Kinase activity130[1][2]
Ponatinib RIPK2Kinase activity6.7[3]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes and is sourced from the indicated publications.

Experimental Protocols

To facilitate the use of this compound and other tool compounds in validating the NOD2 pathway, detailed protocols for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a key downstream effector of the NOD2 pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • OptiMEM

  • Transfection reagent (e.g., XtremeGene9)

  • Plasmids:

    • NF-κB-luciferase reporter

    • Constitutively active β-galactosidase (for normalization)

    • Human NOD2 expression vector

    • Empty vector (pcDNA)

  • Muramyl dipeptide (MDP)

  • This compound or other inhibitors

  • Luciferase assay reagent

  • β-galactosidase assay reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 3 x 10^4 HEK293T cells per well in a 96-well plate in 70 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C and 5% CO2.[4]

  • Transfection:

    • Prepare a plasmid mix in OptiMEM containing: 13 ng NF-κB-luciferase reporter, 8.6 ng β-galactosidase, 0.05 ng NOD2 expression vector, and 51 ng empty vector per well.[5]

    • Add transfection reagent according to the manufacturer's instructions and incubate for 20 minutes at room temperature.[5]

    • Add 20 µL of the transfection mix to each well.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or other inhibitors. Pre-incubate for 1 hour.

  • Stimulation: Add MDP to the wells at a final concentration of 10 µg/mL to stimulate NOD2 signaling. Include an unstimulated control.[4]

  • Incubation: Incubate the plate for 16 hours at 37°C and 5% CO2.[4]

  • Lysis and Reporter Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure luciferase activity as a readout for NF-κB activation.

    • Measure β-galactosidase activity for normalization of transfection efficiency.

MDP-Stimulated TNF-α Secretion Assay (ELISA)

This assay quantifies the release of the pro-inflammatory cytokine TNF-α from immune cells following NOD2 activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Muramyl dipeptide (MDP)

  • This compound or other inhibitors

  • Human TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 5 x 10^5 PBMCs or THP-1 cells per well in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour at 37°C.

  • Stimulation: Add MDP to the wells at a final concentration of 10 µg/mL. Include an unstimulated control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA:

    • Follow the protocol provided with the human TNF-α ELISA kit.

    • Briefly, add standards and diluted supernatants to the antibody-coated plate.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the enzyme conjugate (e.g., HRP-Streptavidin).

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Visualizing the NOD2 Pathway and Experimental Workflow

To further aid in the understanding of this compound's mechanism of action and its application in NOD2 pathway validation, the following diagrams have been generated using Graphviz.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation IκB IκB IKK_Complex->IκB Phosphorylation NF_κB NF-κB IκB->NF_κB Release NF_κB_n NF-κB NF_κB->NF_κB_n Translocation This compound This compound This compound->RIPK2 Inhibition Inflammatory_Genes Inflammatory Gene Transcription NF_κB_n->Inflammatory_Genes

Caption: NOD2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_data_analysis Data Analysis Seed_Cells Seed Immune Cells (e.g., PBMCs, THP-1) Pretreat Pre-treat with this compound (or other inhibitors) Seed_Cells->Pretreat Stimulate Stimulate with MDP (NOD2 agonist) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Perform_ELISA Perform TNF-α ELISA Collect_Supernatant->Perform_ELISA Measure_Absorbance Measure Absorbance at 450nm Perform_ELISA->Measure_Absorbance Generate_Standard_Curve Generate Standard Curve Measure_Absorbance->Generate_Standard_Curve Calculate_Concentration Calculate TNF-α Concentration Generate_Standard_Curve->Calculate_Concentration Compare_Inhibitors Compare Inhibitor Potency Calculate_Concentration->Compare_Inhibitors

Caption: Workflow for NOD2 Pathway Validation.

References

A Comparative Guide to the Kinase Inhibitor Specificity of GSK583 and Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor specificity of GSK583 and ponatinib, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for the development of next-generation kinase inhibitors.

Executive Summary

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system. In contrast, ponatinib is a multi-targeted kinase inhibitor primarily developed to target the BCR-ABL fusion protein, including the gatekeeper T315I mutation, which confers resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML). The stark difference in their selectivity profiles dictates their distinct biological activities and potential therapeutic applications, as well as their associated off-target effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and Ponatinib
ParameterThis compoundPonatinibReference(s)
Primary Target RIPK2BCR-ABL[1][2]
IC50 (Primary Target) 5 nM (RIPK2)0.37 - 2.0 nM (BCR-ABL, including T315I)[1][3]
Kinase Selectivity Highly selective (profiled against 300 kinases)Multi-targeted[1][3]
Known Off-Targets hERG, CYP3A4VEGFR, PDGFR, FGFR, Src, KIT, RET, and others[3][4]
Cellular IC50 8 nM (MDP-stimulated TNFα production in human monocytes)Not directly comparable; potent inhibition of BCR-ABL expressing cells[1]
Table 2: Summary of Kinase Selectivity Profiles
CompoundScreening MethodNumber of Kinases ScreenedKey FindingsReference(s)
This compound Kinase panel screen300Excellent selectivity for RIPK2 with minimal off-target inhibition.[1][2]
Ponatinib Various (including KINOMEscan)>440Broad-spectrum kinase inhibitor targeting multiple kinase families.[5][6]

Note: The kinase selectivity data for this compound and ponatinib were generated in separate studies and are not from a head-to-head comparison. Therefore, a direct quantitative comparison of the number of off-targets at a specific concentration is not possible from the available data.

Experimental Protocols

This compound: RIPK2 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency of this compound against RIPK2 kinase.

Methodology:

  • Reagents: Full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP-competitive ligand, and this compound.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.

  • Procedure: a. This compound is serially diluted in 100% DMSO. b. 100 nL of the compound dilutions are dispensed into a multiwell plate. c. 5 µL of RIPK2 enzyme solution is added to each well at twice the final desired concentration and incubated for 10 minutes at room temperature. d. 5 µL of the fluorescently labeled ligand solution is then added to each well at twice the final desired concentration. e. The plate is incubated for at least 10 minutes at room temperature. f. Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]

Ponatinib: Cellular Proliferation Assay (MTS-based)

Objective: To assess the effect of ponatinib on the proliferation of BCR-ABL expressing cells.

Methodology:

  • Cell Line: Ba/F3 cells engineered to express BCR-ABL (wild-type or mutants).

  • Reagents: Ponatinib, RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Procedure: a. Ba/F3 cells are seeded into 96-well plates at a density of 4 x 10³ cells/well. b. Ponatinib is added to the wells at various concentrations. c. The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator. d. 20 µL of MTS reagent is added to each well. e. The plates are incubated for an additional 1-4 hours. f. The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the ponatinib concentration and fitting the data to a sigmoidal dose-response curve.[8]

Signaling Pathway Diagrams

GSK583_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 This compound This compound This compound->RIPK2 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines

Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.

Ponatinib_Signaling_Pathway cluster_cell CML Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT ponatinib Ponatinib ponatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Ponatinib inhibits the BCR-ABL signaling pathway.

Experimental Workflow Diagrams

GSK583_Assay_Workflow start Start dispense_compound Dispense this compound (100 nL) start->dispense_compound add_enzyme Add RIPK2 Enzyme (5 µL) dispense_compound->add_enzyme incubate1 Incubate 10 min add_enzyme->incubate1 add_ligand Add Fluorescent Ligand (5 µL) incubate1->add_ligand incubate2 Incubate ≥10 min add_ligand->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Calculate IC50 read_fp->analyze

Caption: Workflow for this compound RIPK2 Inhibition Assay.

Ponatinib_Assay_Workflow start Start seed_cells Seed Ba/F3-BCR-ABL Cells (4x10³ cells/well) start->seed_cells add_compound Add Ponatinib seed_cells->add_compound incubate1 Incubate 72 hours add_compound->incubate1 add_mts Add MTS Reagent (20 µL) incubate1->add_mts incubate2 Incubate 1-4 hours add_mts->incubate2 read_abs Measure Absorbance (490 nm) incubate2->read_abs analyze Calculate IC50 read_abs->analyze

Caption: Workflow for Ponatinib Cellular Proliferation Assay.

References

benchmarking GSK583 activity against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Kinase Inhibitor GSK583

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of this compound's performance against other benchmark kinase inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to offer a comprehensive overview for research and drug development professionals.

Introduction to this compound

This compound is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling after activation of the pattern recognition receptors NOD1 and NOD2, which leads to the production of inflammatory cytokines.[2] While this compound has demonstrated excellent kinase selectivity and effectiveness in blocking inflammatory responses in cellular and ex vivo human disease models, its development as a clinical candidate was halted due to off-target effects on the hERG ion channel and CYP3A4 metabolism.[3][4][5][6] Nevertheless, it remains a valuable tool compound for preclinical research to probe the function of RIPK2.[2][5]

Data Presentation: Performance Comparison

The following tables summarize the inhibitory activity of this compound and other relevant kinase inhibitors.

Table 1: Activity Profile of this compound and Comparators Against RIPK2

CompoundTypeTargetIC50 (Biochemical Assay)IC50 (Cell-Based Assay)Notes
This compound Type IHuman RIPK25 nM[1][3][7][8]8 nM (TNFα, Monocytes)[1][3]Potent and selective but with hERG/CYP3A4 off-targets.[3][4]
Rat RIPK22 nM[7]237 nM (TNFα, Human Whole Blood)[1]
RIPK316 nM (Binding)[3][8]No functional inhibition[3][7]
GSK2983559 Type IRIPK21 nM[5]10 nM (Human Whole Blood)[5]Optimized successor to this compound with reduced hERG activity (14 µM).[4][5]
Ponatinib Type IIRIPK2Potent InhibitionEffective cellular inhibitionA multi-kinase inhibitor that targets the inactive "DFG-out" conformation of RIPK2.[4]
WEHI-345 Type IRIPK234 nM[9]80.3 nM (TNFα, Raw264.7)[9]Displays >10-fold lower cellular potency compared to biochemical activity.[10]
CSLP37 Type IRIPK216 nM[4]26 nM (NOD Signaling)[4]Developed from a 3,5-diphenyl-2-aminopyridine scaffold.[4]
Gefitinib Type IRIPK2Potent InhibitionEffective cellular inhibitionAn EGFR inhibitor that also acts as an ATP-competitive inhibitor of RIPK2.[4]

Table 2: Selectivity Profile Against Other Kinases

This table provides context for this compound's selectivity by comparing it to inhibitors targeting LRRK2, another kinase involved in inflammatory and neurodegenerative diseases.

CompoundPrimary TargetIC50 on Primary TargetKey Off-Targets / Selectivity Notes
This compound RIPK25 nMExcellent selectivity across a panel of 300 kinases at 1 µM.[1][7] Some minor inhibition of BRK and Aurora A noted.[7]
PF-06447475 LRRK2 (WT)3 nMA highly selective, brain-penetrant LRRK2 inhibitor.[11][12]
CZC-25146 LRRK2 (WT)4.76 nMProfiled against 185 kinases and found to inhibit only five.[11][12]
Staurosporine Pan-Kinase2 nM (LRRK2 WT)[11][13]A non-selective inhibitor, targeting a large number of kinases by competing with ATP.[11][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the kinase active site, providing a measure of binding affinity (IC50).

  • Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to the larger kinase enzyme, its tumbling slows, increasing the polarization. An inhibitor that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.

  • Materials:

    • Recombinant human RIPK2 enzyme.

    • Fluorescently labeled tracer ligand (competitive with the inhibitor).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.[1][8]

    • Test compounds (e.g., this compound) dissolved in 100% DMSO.

    • Multiwell plates (e.g., 384-well).

  • Procedure:

    • Test compounds are serially diluted in DMSO and 100 nL is dispensed into the wells of the assay plate.[1][8]

    • 5 µL of RIPK2 enzyme solution (at twice the final assay concentration) is added to each well and incubated for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][8]

    • 5 µL of the fluorescent ligand solution (at twice the final assay concentration) is added to initiate the displacement reaction. The plate is incubated for at least 10 minutes.[1][8]

    • The fluorescence polarization of each well is measured using a suitable plate reader.

    • Data is normalized using controls (no inhibitor for maximum polarization, no enzyme for minimum polarization). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[8]

Cell-Based NOD2 Signaling Assay (Cytokine Release)

This assay measures the functional consequence of RIPK2 inhibition in a cellular context by quantifying the suppression of inflammatory cytokine release.

  • Principle: Activation of the NOD2 receptor in immune cells (like monocytes) by its ligand, muramyl dipeptide (MDP), triggers a RIPK2-dependent signaling cascade that results in the production and secretion of cytokines such as TNFα. A functional RIPK2 inhibitor will block this pathway and reduce cytokine levels.

  • Cell Line: Primary human monocytes or a cell line engineered to express NOD2 (e.g., HEK293-NOD2).[3][14]

  • Materials:

    • Primary human monocytes.

    • Muramyl Dipeptide (MDP) to stimulate NOD2.

    • Test compounds (e.g., this compound).

    • Culture medium.

    • Immunoassay kit (e.g., ELISA) for TNFα or IL-8.

  • Procedure:

    • Monocytes are seeded in multiwell plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test inhibitor (or vehicle control) for 30 minutes.[3][8]

    • Cells are then stimulated with MDP for 6 hours to induce cytokine production.[3][8]

    • After incubation, the cell culture supernatant is collected.

    • The concentration of the secreted cytokine (e.g., TNFα) in the supernatant is measured using an immunoassay according to the manufacturer's protocol.[3][8]

    • The percent inhibition for each inhibitor concentration is calculated relative to the MDP-stimulated vehicle control. IC50 values are determined from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams were generated using Graphviz to illustrate key concepts.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits RIPK2_active RIPK2 (Active) (Phosphorylated) RIPK2_inactive->RIPK2_active Autophosphorylation Ub Ubiquitination RIPK2_active->Ub Recruits XIAP for XIAP XIAP (E3 Ligase) TAK1 TAK1 Complex Ub->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_bound IκB-NF-κB IKK->NFkB_bound Phosphorylates IκB NFkB_free NF-κB NFkB_bound->NFkB_free Releases Nucleus Nucleus NFkB_free->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Nucleus->Cytokines Upregulates Gene Expression This compound This compound This compound->RIPK2_active Inhibits Kinase Activity

Caption: NOD2 signaling pathway leading to inflammation and the inhibitory action of this compound on RIPK2.

Kinase_Inhibitor_Workflow A Step 1: Biochemical Assay B Determine Biochemical Potency (IC50) e.g., Fluorescence Polarization A->B C Step 2: Cell-Based Assay B->C D Determine Cellular Potency & Function e.g., MDP-Stimulated Cytokine Release C->D E Step 3: Selectivity Profiling D->E F Assess Off-Target Effects e.g., Broad Kinase Panel Screen (300+ kinases) E->F G Lead Candidate F->G

Caption: Standard experimental workflow for characterizing a novel kinase inhibitor like this compound.

References

Safety Operating Guide

Proper Disposal of GSK583: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of the selective RIPK2 inhibitor, GSK583, is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for the proper disposal of this compound in various forms, catering to researchers, scientists, and drug development professionals.

This compound is a potent and selective inhibitor of RIP2 kinase, and as with many biologically active small molecules, it should be handled as a hazardous chemical.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow established protocols for chemical waste management.

Key Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
CAS Number 1346547-00-9
Molecular Formula C₂₀H₁₉FN₄O₂S
Molecular Weight 398.5 g/mol [1]
Appearance Crystalline solid[1]
Solubility - DMSO: 30 mg/mL[1], 45 mg/mL[2], 39.84 mg/mL - Ethanol: 27 mg/mL[2], 7.97 mg/mL - Water: Insoluble[3]
Storage Powder: Store at +4°C or -20°C for long-term storage. In solvent: Store at -80°C for up to 1 year or -20°C for up to 6 months.[2][4]

Experimental Protocol: Disposal of this compound Waste

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, whether in solid form or dissolved in a solvent. This protocol is based on general best practices for hazardous chemical waste disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, clearly labeled "Hazardous Waste" and listing the chemical contents.

  • Chemical waste tags or labels as required by your institution's Environmental Health & Safety (EHS) department.

  • Spill kit for chemical spills.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or radioactive waste, unless explicitly permitted by your institution's EHS guidelines.[5]

    • Different types of chemical waste should be kept separate to avoid dangerous reactions.[6]

  • Disposal of Solid (Neat) this compound:

    • Carefully transfer any unused or waste this compound powder into a designated hazardous waste container.

    • Avoid creating dust. Use a chemical fume hood if necessary.

    • Ensure the container is properly sealed and labeled with the chemical name ("this compound") and any other required information.

  • Disposal of this compound Solutions (e.g., in DMSO or Ethanol):

    • Do not dispose of this compound solutions down the sink.[5][7] Intentional evaporation of chemical waste is also prohibited.[5]

    • Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.

    • The container must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO or ethanol solutions).

    • Label the container clearly with "Hazardous Waste," "this compound," the solvent used (e.g., "in DMSO"), and the estimated concentration.

  • Disposal of Contaminated Labware:

    • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is clearly labeled as containing chemical waste.[8]

    • Non-Sharps: Pipette tips, tubes, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container. Do not dispose of them in the regular trash.[8]

    • Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (one that dissolves this compound, like ethanol or acetone) and collecting the rinse as hazardous waste. After decontamination, the glassware can be washed normally.

  • Waste Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

    • Do not overfill waste containers.

  • Arranging for Pickup:

    • Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

GSK583_Disposal_Workflow cluster_waste_generation Waste Generation cluster_identification Hazard Identification & Segregation cluster_containment Proper Containment cluster_final_disposal Final Disposal Waste This compound Waste (Solid, Solution, Contaminated Labware) Identify Identify as Hazardous Chemical Waste Waste->Identify Segregate Segregate from other waste streams (e.g., regular trash, biohazardous) Identify->Segregate SolidWaste Solid this compound: Place in labeled hazardous waste container Segregate->SolidWaste Solid LiquidWaste This compound Solutions: Collect in compatible, labeled liquid waste container Segregate->LiquidWaste Liquid LabwareWaste Contaminated Labware: - Sharps in sharps container - Non-sharps in lined container Segregate->LabwareWaste Labware Store Store waste in designated secondary containment area SolidWaste->Store LiquidWaste->Store LabwareWaste->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store->Pickup Dispose Professional Disposal by licensed hazardous waste facility Pickup->Dispose

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided here is for guidance only and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and local regulations for chemical waste disposal. In case of a spill, follow your laboratory's established spill response procedure and contact your EHS department immediately.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.